Tectochrysin
Description
This compound has been reported in Pongamia pinnata var. pinnata, Apis, and other organisms with data available.
structure in first source
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-hydroxy-7-methoxy-2-phenylchromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O4/c1-19-11-7-12(17)16-13(18)9-14(20-15(16)8-11)10-5-3-2-4-6-10/h2-9,17H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRZVHDLBAYNPCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C(=C1)OC(=CC2=O)C3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40199962 | |
| Record name | Tectochrysin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40199962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
520-28-5 | |
| Record name | Tectochrysin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=520-28-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tectochrysin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000520285 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tectochrysin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80687 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Tectochrysin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40199962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TECTOCHRYSIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9UBO28W2AK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Tectochrysin: A Technical Guide to its Chemical Structure, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tectochrysin, a naturally occurring O-methylated flavone, has garnered significant attention within the scientific community for its diverse pharmacological properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key biological activities of this compound. Detailed experimental methodologies and signaling pathway diagrams are presented to facilitate further research and drug development efforts.
Chemical Identity and Structure
This compound, with the systematic IUPAC name 5-Hydroxy-7-methoxy-2-phenyl-4H-1-benzopyran-4-one, is a flavonoid distinguished by a methoxy group at the C7 position and a hydroxyl group at the C5 position of the flavone backbone.[1][2] This substitution pattern is crucial for its biological activity.
The chemical identifiers for this compound are summarized in the table below.
| Identifier | Value |
| IUPAC Name | 5-Hydroxy-7-methoxy-2-phenyl-4H-1-benzopyran-4-one[1][2] |
| Synonyms | 5-Hydroxy-7-methoxyflavone, Chrysin 7-methylether, Techtochrysin[1][3] |
| CAS Number | 520-28-5[1][3][4][5][6] |
| Molecular Formula | C₁₆H₁₂O₄[1][3][4][6] |
| Canonical SMILES | COC1=CC(=C2C(=C1)OC(=CC2=O)C3=CC=CC=C3)O[1][2][3] |
| InChI Key | IRZVHDLBAYNPCT-UHFFFAOYSA-N[1][2][4] |
Chemical Structure Diagram:
Caption: 2D chemical structure of this compound, illustrating the A, B, and C rings of the flavone backbone with hydroxyl and methoxy substitutions.
Physicochemical Properties
The physical and chemical properties of this compound are essential for its handling, formulation, and pharmacokinetic profiling.
| Property | Value | Source |
| Molecular Weight | 268.26 g/mol | [1][2][3][6] |
| Melting Point | 161-165 °C | [3][4] |
| Appearance | White needle-shaped crystals | [7] |
| Solubility | Soluble in methanol, ethanol, and DMSO | [7] |
| Storage | Store at 2°C - 8°C, protect from light | [3] |
Biological Activities and Signaling Pathways
This compound exhibits a range of biological activities, with anti-inflammatory, antioxidant, and anticancer effects being the most prominent.
Anti-inflammatory Activity via NF-κB Inhibition
A primary mechanism of this compound's anti-inflammatory action is through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[7][8] this compound has been shown to directly bind to the p50 subunit of NF-κB.[8] This interaction inhibits the phosphorylation of IκB, which in turn prevents the translocation of the p50 and p65 subunits into the nucleus.[8]
Caption: this compound inhibits the NF-κB signaling pathway.
Anticancer Activity: Induction of Apoptosis in Colon Cancer Cells
This compound has demonstrated significant anticancer effects, particularly in colon cancer cell lines such as SW480 and HCT116.[8] It inhibits cell growth in a concentration-dependent manner and induces apoptotic cell death.[8]
IC₅₀ Values for Cell Growth Inhibition: [8]
| Cell Line | IC₅₀ (µg/mL) |
| SW480 | 6.3 |
| HCT116 | 8.4 |
The induction of apoptosis is a key mechanism of its antitumor activity. Studies have shown that this compound treatment leads to an increase in apoptotic cells, as observed through DAPI staining and TUNEL assays.[8]
Caption: this compound's anticancer effect on colon cancer cells.
Experimental Protocols
This section provides an overview of the methodologies used in the evaluation of this compound's biological activities.
Cell Viability Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol Overview: [8]
-
Cell Seeding: Plate colon cancer cells (e.g., SW480, HCT116) in a 96-well plate at a density of 1x10⁴ cells per well.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 1, 5, 10 µg/mL) for a specified duration (e.g., 24-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan crystals.
-
Solubilization: Discard the supernatant and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 540 nm) using a spectrophotometer.
-
Data Analysis: Calculate the cell viability as a percentage of the control (untreated cells).
Caption: Workflow for the MTT cell viability assay.
Apoptosis Detection (DAPI Staining and TUNEL Assay)
DAPI (4',6-diamidino-2-phenylindole) staining and TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assays are used to visualize and quantify apoptotic cells.
Protocol Overview for DAPI Staining: [8]
-
Cell Culture and Treatment: Culture cells on coverslips and treat with this compound.
-
Fixation: Fix the cells with a suitable fixative (e.g., paraformaldehyde).
-
Permeabilization: Permeabilize the cells with a detergent (e.g., Triton X-100).
-
DAPI Staining: Incubate the cells with DAPI solution to stain the nuclei.
-
Microscopy: Visualize the cells under a fluorescence microscope. Apoptotic cells will show condensed or fragmented nuclei.
Protocol Overview for TUNEL Assay: [8]
-
Cell Preparation: Prepare cells as for DAPI staining (culture, treatment, fixation, permeabilization).
-
TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture containing TdT enzyme and labeled dUTPs.
-
Visualization: Visualize the labeled cells using fluorescence microscopy. TUNEL-positive cells indicate DNA fragmentation, a hallmark of apoptosis.
Natural Occurrence
This compound is a naturally occurring flavonoid found in various plant species. Notable sources include:
Conclusion
This compound is a promising natural compound with well-defined anti-inflammatory and anticancer properties. Its ability to modulate the NF-κB signaling pathway and induce apoptosis in cancer cells makes it a valuable candidate for further investigation in drug discovery and development. The experimental protocols and data presented in this guide provide a solid foundation for researchers to explore the therapeutic potential of this compound.
References
- 1. Techtochrysin - Wikipedia [en.wikipedia.org]
- 2. This compound | C16H12O4 | CID 5281954 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. biosynth.com [biosynth.com]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. extrasynthese.com [extrasynthese.com]
- 6. This compound phyproof Reference Substance 520-28-5 [sigmaaldrich.com]
- 7. 5-HYDROXY-7-METHOXYFLAVONE | 520-28-5 [chemicalbook.com]
- 8. glpbio.com [glpbio.com]
- 9. This compound, 520-28-5 [thegoodscentscompany.com]
Tectochrysin: A Technical Guide to Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of Tectochrysin (5-hydroxy-7-methoxyflavone), a flavonoid of significant interest for its therapeutic potential. We will explore its natural origins, detail methodologies for its extraction and purification, and illustrate its molecular interactions through key signaling pathways.
Introduction to this compound
This compound is a naturally occurring monomethoxyflavone with the chemical formula C₁₆H₁₂O₄.[1] It is recognized for a wide range of biological activities, including anti-inflammatory, antioxidant, antimicrobial, and anticancer properties.[2][3] These therapeutic effects are mediated through its interaction with various cellular signaling pathways, making it a compelling candidate for further investigation in drug discovery and development.[1]
Natural Sources of this compound
This compound is distributed throughout the plant kingdom and is also found in propolis, a resinous mixture produced by honeybees. The primary botanical sources are from the Alpinia (Zingiberaceae) and Pinus (Pinaceae) genera.[4][5]
A summary of notable natural sources is provided below.
| Kingdom | Genus/Source | Species/Type | Plant Part/Source Material | Reference(s) |
| Plantae | Alpinia | A. oxyphylla | Fruits, Rhizomes | [2][6][7][8] |
| A. zerumbet | Leaves, Rhizomes | [9][10] | ||
| Albizia | A. lebbeck | Heartwood | [6] | |
| Lychnophora | L. markgravii | Not specified | [2][11] | |
| Pinus | Not specified | Not specified | [4][5] | |
| Animalia | Propolis | Bee Propolis | Resin | [2][4][12] |
Isolation and Purification of this compound
The isolation of this compound from its natural sources typically involves solvent extraction followed by chromatographic separation. The choice of solvent and chromatographic technique is critical for achieving high yield and purity.
General Experimental Workflow
A standard workflow for the isolation and purification of this compound is outlined below. This process begins with the preparation of the raw plant material, followed by extraction to create a crude extract, and concludes with purification to isolate the target compound.
Caption: General workflow for this compound isolation.
Detailed Experimental Protocols
Protocol 1: Extraction from Alpinia zerumbet Rhizomes [9]
This protocol details a classic method for isolating kavalactones, including related compounds, from Alpinia rhizomes.
-
Extraction: Freshly chopped rhizomes of Alpinia zerumbet are extracted with methanol (MeOH) at room temperature.
-
Solvent Partitioning: The resulting methanol extract is concentrated under reduced pressure. The residue is then suspended in water and sequentially partitioned with petroleum ether and then chloroform (CHCl₃).
-
Chromatography: The chloroform-soluble fraction, which contains this compound, is subjected to silica gel column chromatography.
-
Elution: The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate or acetone.
-
Fraction Analysis: Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound.
-
Final Purification: Fractions rich in this compound are combined, and the solvent is evaporated. The residue can be further purified by recrystallization to yield pure this compound.
Protocol 2: Extraction from Alpinia oxyphylla Fruits [13][14]
This method is adapted from procedures used for analyzing flavonoids in Alpinia oxyphylla.
-
Sample Preparation: The dried fruits of Alpinia oxyphylla are ground into a fine powder.
-
Extraction: The powder is extracted with an ethanol solution (e.g., 70-95% ethanol) using methods like maceration or ultrasonication to enhance efficiency.
-
Filtration and Concentration: The extract is filtered, and the solvent is removed under vacuum to yield a crude ethanol extract.
-
Liquid-Liquid Extraction: For analytical purposes, such as UPLC-MS/MS, a one-step liquid-liquid extraction is performed on plasma samples using diethyl ether.[14] For preparative isolation, the crude extract is typically subjected to further chromatographic purification as described in Protocol 1.
-
Purification and Identification: The active compound is purified and identified using techniques such as ESI-MS and NMR to confirm its structure as this compound.[13]
Quantitative Analysis of this compound
The yield of this compound can vary significantly based on the natural source, the plant part used, and the extraction methodology. While comprehensive comparative data is sparse, studies focusing on analytical determination provide insights into its concentration.
| Source Material | Extraction/Analysis Method | Key Findings | Reference(s) |
| Alpinia oxyphylla Fruits | UPLC-MS/MS | Linear detection range in rat plasma: 0.1 ng/mL to 50 ng/mL. | [14] |
| Alpinia zerumbet Leaves | HPLC | Rutin and kaempferol-3-O-glucuronide detected; ethanol 70% was more efficient for flavonoid extraction than water. | [10] |
Note: Data on the absolute yield of this compound (e.g., mg per gram of plant material) is not consistently reported across the literature. The table reflects data on analytical detection and relative extraction efficiency.
Biological Activity and Signaling Pathways
This compound exerts its biological effects by modulating several key signaling pathways involved in inflammation, apoptosis, and cell proliferation.
Inhibition of the NF-κB Signaling Pathway
A primary mechanism of this compound's anti-inflammatory and anticancer activity is the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway.[1][13] this compound has been shown to bind directly to the p50 subunit of NF-κB, preventing its translocation to the nucleus and subsequent transcription of pro-inflammatory and anti-apoptotic genes.[11][13]
Caption: this compound inhibits the NF-κB pathway.
Induction of Apoptosis via Death Receptors
In cancer cells, this compound can induce apoptosis (programmed cell death) through the extrinsic pathway by upregulating the expression of death receptors (DRs) such as DR3, DR4, and Fas on the cell surface.[7][13] This sensitizes the cells to apoptosis-inducing ligands. This effect is also linked to the inhibition of transcription factors like STAT3 and NF-κB, which normally suppress the expression of these receptors.[8][13]
Caption: this compound induces apoptosis via Death Receptors.
Modulation of Other Key Pathways
-
STAT3 Pathway: this compound has been shown to inhibit the phosphorylation of STAT3, a key transcription factor involved in cell survival and proliferation.[8][11]
-
PI3K/AKT Pathway: There is evidence suggesting this compound's involvement in modulating the PI3K/AKT signaling cascade, a critical pathway for cell growth and survival.
-
P-glycoprotein (P-gp) Inhibition: this compound can act as an inhibitor of P-glycoprotein, an ATP-binding cassette (ABC) transporter responsible for multidrug resistance (MDR) in cancer cells. By inhibiting P-gp, this compound can resensitize resistant cancer cells to chemotherapeutic agents.[7]
-
Aryl Hydrocarbon Receptor (AhR): this compound has been identified as a potent natural ligand for the Aryl Hydrocarbon Receptor, a transcription factor involved in regulating immune responses and xenobiotic metabolism.[12]
References
- 1. This compound | 520-28-5 | FT66186 | Biosynth [biosynth.com]
- 2. Ethnopharmacological Uses, Pharmacological Activities, and Therapeutic Applications of this compound in Medicine: An Important Class of Dietary Flavonoid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. extrasynthese.com [extrasynthese.com]
- 6. caringsunshine.com [caringsunshine.com]
- 7. mdpi.com [mdpi.com]
- 8. CAS 520-28-5 | Techtochrysin [phytopurify.com]
- 9. Dihydro-5,6-dehydrokavain (DDK) from Alpinia zerumbet: Its Isolation, Synthesis, and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Anticancer effect of this compound in colon cancer cell via suppression of NF-kappaB activity and enhancement of death receptor expression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Simultaneous Determination of Chrysin and this compound from Alpinia oxyphylla Fruits by UPLC-MS/MS and Its Application to a Comparative Pharmacokinetic Study in Normal and Dementia Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacological Profile of Tectochrysin: A Technical Guide for Researchers
An In-depth Examination of a Promising Natural Flavonoid for Drug Development
Introduction
Tectochrysin, a naturally occurring flavonoid primarily isolated from Alpinia oxyphylla, has emerged as a compound of significant interest in pharmacological research.[1][2][3] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, with a focus on its molecular mechanisms of action, quantitative biological activities, and the experimental methodologies used to elucidate its effects. This document is intended for researchers, scientists, and professionals in the field of drug development who are exploring the therapeutic potential of novel natural compounds.
This compound (5-hydroxy-7-methoxyflavone) belongs to the flavone subclass of flavonoids and has demonstrated a range of biological activities, including anti-cancer, anti-inflammatory, antioxidant, and neuroprotective properties.[2][3][4] Its therapeutic potential is underscored by its ability to modulate key signaling pathways implicated in various pathologies.
Mechanism of Action
This compound exerts its pharmacological effects through the modulation of several critical intracellular signaling pathways. Its multifaceted mechanism of action contributes to its diverse biological activities.
Anti-Cancer Activity
The anti-cancer properties of this compound are primarily attributed to its ability to induce apoptosis and inhibit cell proliferation in various cancer cell lines. This is achieved through the modulation of key signaling pathways, including:
-
NF-κB Signaling Pathway: this compound has been shown to inhibit the activity of Nuclear Factor-kappa B (NF-κB), a transcription factor that plays a crucial role in inflammation, cell survival, and proliferation.[1][2] Studies have indicated that this compound can directly bind to the p50 subunit of NF-κB, preventing its translocation to the nucleus and subsequent activation of target genes.[1] This inhibition of NF-κB leads to the downregulation of anti-apoptotic proteins and the upregulation of pro-apoptotic proteins.[1]
-
Death Receptor (DR) Pathway: this compound enhances the expression of death receptors such as DR3, DR4, and Fas on the surface of cancer cells.[1][3] This sensitization to extrinsic apoptotic signals, combined with the inhibition of the pro-survival NF-κB pathway, leads to a synergistic induction of apoptosis.
-
STAT3 Signaling Pathway: this compound has been found to suppress the activation of Signal Transducer and Activator of Transcription 3 (STAT3), another key transcription factor involved in tumor cell proliferation, survival, and angiogenesis.[2]
-
JAK/STAT Signaling Pathway: this compound has been observed to inhibit the phosphorylation of Janus kinase 3 (JAK3) and STAT3 in macrophages, suggesting its role in modulating the JAK/STAT pathway, which is often dysregulated in cancer and inflammatory diseases.[5]
-
Multidrug Resistance (MDR) Reversal: this compound has shown potential in overcoming multidrug resistance in cancer cells. It acts as a noncompetitive inhibitor of P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter responsible for the efflux of chemotherapeutic drugs from cancer cells.[6][7] By inhibiting P-gp, this compound can increase the intracellular concentration and efficacy of co-administered anticancer drugs.[6]
Anti-Inflammatory Activity
This compound exhibits potent anti-inflammatory effects by targeting key inflammatory mediators and signaling cascades:
-
MEK/ERK Signaling Pathway: this compound directly inhibits the phosphorylation of MEK1/2, which in turn suppresses the activation of Extracellular signal-Regulated Kinase (ERK).[8] This leads to the reduced production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in macrophages.[8]
-
NF-κB Signaling Pathway: As mentioned in its anti-cancer mechanism, the inhibition of the NF-κB pathway by this compound is also central to its anti-inflammatory effects, as NF-κB controls the expression of numerous pro-inflammatory genes.[2]
Antioxidant Activity
This compound possesses significant antioxidant properties. In vivo studies have demonstrated its ability to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD), catalase, and glutathione peroxidase (GSH-px).[4][9] It also reduces lipid peroxidation by decreasing the production of malondialdehyde (MDA).[4][9]
Quantitative Data Presentation
The following tables summarize the key quantitative data from preclinical studies on this compound.
Table 1: In Vitro Anti-Cancer Activity of this compound
| Cell Line | Cancer Type | IC50 Value | Reference |
| SW480 | Human Colon Cancer | 6.3 µg/mL | [1][10] |
| HCT116 | Human Colon Cancer | 8.4 µg/mL | [1][10] |
Table 2: In Vivo Anti-Cancer Efficacy of this compound
| Animal Model | Cancer Type | Treatment Dose | Tumor Growth Inhibition | Reference |
| Xenograft nude mice | HCT116 Human Colon Cancer | 5 mg/kg | 48.1% | [1][10] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and advancement of research. While specific protocols for this compound are often embedded within published articles, this section provides detailed methodologies for key experiments commonly used to evaluate its pharmacological profile.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 1, 5, 10 µg/mL) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).[1]
-
MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the drug concentration.
Western Blot Analysis for Signaling Proteins
Western blotting is used to detect specific proteins in a sample and to quantify their expression levels.
Protocol:
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-NF-κB p65, total NF-κB p65, p-ERK, total ERK, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to a loading control like β-actin.
In Vivo Xenograft Model for Anti-Cancer Efficacy
Xenograft models are used to evaluate the anti-tumor efficacy of compounds in a living organism.
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., HCT116, 1x10⁷ cells in 100 µL PBS) into the flank of immunodeficient mice (e.g., nude mice).[1]
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment Administration: Randomly assign mice to treatment and control groups. Administer this compound (e.g., 5 mg/kg, intraperitoneally) and a vehicle control on a predetermined schedule (e.g., twice a week for 3 weeks).[1]
-
Tumor Measurement: Measure the tumor volume using calipers every few days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Endpoint Analysis: At the end of the study, euthanize the mice, excise the tumors, and measure their weight.
-
Immunohistochemistry/Western Blot: Tumor tissues can be further analyzed for the expression of biomarkers by immunohistochemistry or Western blotting to investigate the in vivo mechanism of action.
UPLC-MS/MS for Pharmacokinetic Analysis
Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) is a highly sensitive and specific method for quantifying drugs and their metabolites in biological matrices.
Protocol:
-
Sample Preparation: Extract this compound from plasma samples using liquid-liquid extraction with a suitable organic solvent (e.g., diethyl ether).
-
Chromatographic Separation: Separate the analyte on a UPLC column (e.g., ACQUITY UPLC BEH C18) using a gradient elution with a mobile phase consisting of 0.1% formic acid in water and methanol.
-
Mass Spectrometric Detection: Detect and quantify this compound using a mass spectrometer operating in the multiple reaction monitoring (MRM) mode with positive electrospray ionization.
-
Data Analysis: Determine the pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve) using appropriate software.
Signaling Pathway and Workflow Visualizations
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound and a typical experimental workflow.
Caption: this compound's Anti-Cancer Signaling Pathway.
Caption: this compound's Anti-Inflammatory Signaling Pathway.
Caption: General Experimental Workflow for this compound Evaluation.
Conclusion
This compound is a promising natural flavonoid with a well-documented pharmacological profile, particularly in the areas of oncology and inflammation. Its ability to modulate multiple key signaling pathways, including NF-κB, STAT3, JAK/STAT, and MEK/ERK, highlights its potential as a lead compound for the development of novel therapeutics. The quantitative data from preclinical studies provide a solid foundation for its further investigation. This technical guide offers a comprehensive resource for researchers, providing both an overview of the current knowledge and detailed methodologies to facilitate future studies aimed at fully elucidating the therapeutic potential of this compound. Further research, particularly in the areas of pharmacokinetics, safety, and eventually, clinical trials, is warranted to translate the promising preclinical findings into clinical applications.
References
- 1. Dietary Flavone this compound Exerts Anti-Inflammatory Action by Directly Inhibiting MEK1/2 in LPS-Primed Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticancer effect of this compound in colon cancer cell via suppression of NF-kappaB activity and enhancement of death receptor expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cardioprotective potential of this compound against vanadium induced heart damage via regulating NLRP3, JAK1/STAT3 and NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous Determination of Chrysin and this compound from Alpinia oxyphylla Fruits by UPLC-MS/MS and Its Application to a Comparative Pharmacokinetic Study in Normal and Dementia Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Simultaneous Determination of Chrysin and this compound from Alpinia oxyphylla Fruits by UPLC-MS/MS and Its Application to a Comparative Pharmacokinetic Study in Normal and Dementia Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Anticancer effect of this compound in colon cancer cell via suppression of NF-kappaB activity and enhancement of death receptor expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Tectochrysin's Mechanism of Action in Cancer Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tectochrysin, a naturally occurring flavonoid compound found in plants such as Alpinia oxyphylla Miquel, has emerged as a promising candidate in oncology research.[1] This technical guide provides a comprehensive overview of the molecular mechanisms through which this compound exerts its anti-cancer effects. It is designed to serve as a resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into its signaling pathways, quantitative efficacy, and the experimental methodologies used for its evaluation.
Core Mechanisms of Action
This compound employs a multi-faceted approach to inhibit cancer cell proliferation, induce apoptosis, and overcome drug resistance. Its primary mechanisms involve the modulation of key signaling pathways, including NF-κB, STAT3, PI3K/Akt, and MAPK/ERK, as well as the inhibition of drug efflux pumps.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammation, immunity, cell proliferation, and apoptosis. In many cancers, this pathway is constitutively active, promoting tumor growth and survival. This compound has been shown to directly inhibit NF-κB activity.[1][2]
A key mechanism of this inhibition is the direct binding of this compound to the p50 subunit of the NF-κB complex.[1][2] This interaction prevents the nuclear translocation of NF-κB, thereby inhibiting the transcription of its target genes, which include anti-apoptotic proteins.[1] By suppressing NF-κB, this compound sensitizes cancer cells to apoptosis.[1][3]
Induction of Apoptosis via Death Receptors
This compound actively promotes apoptosis in cancer cells by upregulating the expression of death receptors (DRs) on the cell surface.[1][4] Specifically, it has been shown to increase the expression of DR3, DR4, and Fas.[1][4][5] The engagement of these receptors by their respective ligands triggers the extrinsic apoptosis pathway, leading to the activation of a caspase cascade.
This process involves the activation of initiator caspases, such as caspase-8, which then activate executioner caspases like caspase-3 and caspase-9.[4][5] this compound treatment also modulates the balance of pro-apoptotic and anti-apoptotic proteins, leading to an increase in Bax and a decrease in Bcl-2 expression, further amplifying the apoptotic signal.[4][5]
Inactivation of the STAT3 Signaling Pathway
Signal Transducer and Activator of Transcription 3 (STAT3) is another key protein that is often constitutively activated in cancer, promoting cell proliferation, survival, and angiogenesis. This compound has been demonstrated to inhibit the phosphorylation of STAT3, thereby inactivating it.[4][6] This inhibition prevents the translocation of STAT3 to the nucleus and subsequent transcription of its target genes.[4] Docking models and pull-down assays have suggested a direct interaction between this compound and STAT3.[4][5]
Modulation of PI3K/Akt and MAPK/ERK Signaling
The PI3K/Akt and MAPK/ERK pathways are crucial for cell growth, proliferation, and survival. This compound has been shown to influence these pathways, although the exact mechanisms are still being elucidated. Some studies suggest that this compound can inhibit the PI3K/Akt pathway, which is frequently hyperactivated in cancer.[7][8] By doing so, it can suppress downstream signaling that promotes cell survival and proliferation.[8] Additionally, this compound has been reported to inhibit the MAPK/ERK signaling pathway, further contributing to its anti-proliferative effects.[6][9]
Overcoming Multidrug Resistance (MDR)
A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), which actively pump chemotherapeutic drugs out of cancer cells. This compound has been identified as a potent inhibitor of P-gp.[7][10] It non-competitively inhibits the efflux of P-gp substrates, such as doxorubicin and rhodamine 123, by hindering the transporter's ATPase activity.[7][10] This action restores the sensitivity of MDR cancer cells to conventional chemotherapeutic agents.[10]
Quantitative Data Summary
The anti-cancer efficacy of this compound has been quantified across various cancer cell lines. The following tables summarize the reported IC50 values and its synergistic effects with other agents.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cancer Cell Line | Cancer Type | IC50 Value | Reference |
| SW480 | Colon Cancer | 6.3 µg/mL | [1] |
| HCT116 | Colon Cancer | 8.4 µg/mL | [1] |
| A549 | Non-Small-Cell Lung Cancer | Concentration-dependent (0-80 µM) | [4][5] |
| NCI-H460 | Non-Small-Cell Lung Cancer | Concentration-dependent (0-80 µM) | [4][5] |
| KB | Oral Squamous Carcinoma | > 100 µM | [10] |
| KBvin | Multidrug-Resistant Oral Squamous Carcinoma | > 100 µM | [10] |
Table 2: Synergistic Effects of this compound with TRAIL
| Cell Line | Cancer Type | Treatment | Cell Growth Inhibition | Combination Index | Reference |
| HT-29 | TRAIL-Resistant Colon Cancer | This compound (3 µg/mL) | 18.1% | 0.021 | [1] |
| TRAIL (50 ng/mL) | 9.6% | [1] | |||
| Combination | 49.6% | [1] | |||
| A549 | TRAIL-Resistant Lung Cancer | This compound (3 µg/mL) | 21.7% | 0.021 | [1] |
| TRAIL (50 ng/mL) | 7.1% | [1] | |||
| Combination | 40.7% | [1] | |||
| MCF-7 | TRAIL-Resistant Breast Cancer | This compound (3 µg/mL) | 17.1% | 0.034 | [1] |
| TRAIL (50 ng/mL) | 20.8% | [1] | |||
| Combination | 46.8% | [1] |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature on this compound's mechanism of action.
Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic effects of this compound on cancer cells.
-
Protocol:
-
Cancer cells are seeded in 96-well plates at a density of approximately 5 x 10³ cells per well and allowed to attach overnight.
-
The cells are then treated with varying concentrations of this compound (e.g., 1, 5, 10 µg/mL) for a specified duration (e.g., 24 hours).[1]
-
Following treatment, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
The medium is then removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value is calculated as the concentration of this compound that causes 50% inhibition of cell growth.
-
Western Blot Analysis
-
Objective: To detect and quantify the expression levels of specific proteins involved in signaling pathways and apoptosis.
-
Protocol:
-
Cells are treated with this compound at various concentrations and for different time points.
-
After treatment, cells are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA protein assay kit.
-
Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane is then incubated with primary antibodies against target proteins (e.g., NF-κB p50, STAT3, DR4, cleaved caspase-3, β-actin) overnight at 4°C.
-
After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. β-actin or histone-H1 is often used as a loading control.[6]
-
Rhodamine 123 and Doxorubicin Efflux Assays
-
Objective: To assess the inhibitory effect of this compound on the function of P-glycoprotein.
-
Protocol:
-
P-gp overexpressing cells (e.g., ABCB1/Flp-In™-293) and their parental non-overexpressing cells are seeded in 96-well plates.[7]
-
After 24 hours, the cells are pre-treated with this compound for 30 minutes.
-
The fluorescent P-gp substrates, rhodamine 123 or doxorubicin, are then added, and the cells are incubated for a further 30 minutes to 1.5 hours.[7]
-
The cells are washed with warm PBS and incubated for an additional 10-25 minutes to allow for drug efflux.[7]
-
The supernatant containing the effluxed substrate is transferred to a new 96-well black plate.
-
The fluorescence is measured using a fluorescence plate reader. A decrease in the efflux of the fluorescent substrate in the presence of this compound indicates inhibition of P-gp.
-
Conclusion
This compound demonstrates significant potential as an anti-cancer agent through its ability to modulate multiple critical signaling pathways, induce apoptosis, and reverse multidrug resistance. Its well-defined mechanisms of action, supported by quantitative data, make it a compelling candidate for further preclinical and clinical investigation. This guide provides a foundational understanding for researchers and drug development professionals to explore the therapeutic applications of this compound in oncology.
References
- 1. Anticancer effect of this compound in colon cancer cell via suppression of NF-kappaB activity and enhancement of death receptor expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. Anti-cancer effect of this compound in NSCLC cells through overexpression of death receptor and inactivation of STAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Dietary Flavone this compound Exerts Anti-Inflammatory Action by Directly Inhibiting MEK1/2 in LPS-Primed Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pinostrobin and this compound Conquer Multidrug-Resistant Cancer Cells via Inhibiting P-Glycoprotein ATPase - PMC [pmc.ncbi.nlm.nih.gov]
Tectochrysin: A Comprehensive Technical Review of its Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tectochrysin, a naturally occurring flavone, has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides an in-depth review of the biological properties of this compound, with a focus on its anti-cancer, anti-inflammatory, antioxidant, and neuroprotective effects. We present a compilation of quantitative data from various studies, detailed experimental protocols for key assays, and visualizations of the signaling pathways modulated by this compound to offer a comprehensive resource for researchers and drug development professionals.
Introduction
This compound (5-hydroxy-7-methoxyflavone) is a flavonoid isolated from various natural sources, including Alpinia oxyphylla Miquel and propolis.[1][2] Flavonoids are a class of polyphenolic compounds known for their broad spectrum of biological activities.[2] this compound, in particular, has demonstrated potent anti-tumor, anti-inflammatory, antioxidant, and neuroprotective properties in numerous preclinical studies.[2][3] This guide aims to consolidate the current understanding of this compound's mechanisms of action and provide practical information for its further investigation and potential therapeutic development.
Quantitative Data on Biological Activities
The following tables summarize the quantitative data on the biological activities of this compound across various studies, providing a comparative overview of its efficacy.
Table 1: In Vitro Anti-Cancer Activity of this compound
| Cell Line | Cancer Type | Assay | IC50 Value | Citation(s) |
| SW480 | Colon Cancer | MTT | 6.3 µg/mL | [4] |
| HCT116 | Colon Cancer | MTT | 8.4 µg/mL | [4] |
| KBvin | Multidrug-Resistant | Cell Viability | > 100 µM | [5][6] |
| ABCB1/Flp-In™-293 | Multidrug-Resistant | Cell Viability | > 100 µM | [5][6] |
Table 2: Synergistic Anti-Cancer Effects of this compound
| Cell Line | Cancer Type | Combination Agent | Effect | Combination Index (CI) | Citation(s) |
| HT-29 | TRAIL-Resistant Colon Cancer | TRAIL | 49.6% growth inhibition | 0.021 | [4] |
| A549 | TRAIL-Resistant Lung Cancer | TRAIL | 40.7% growth inhibition | 0.021 | [4] |
| MCF-7 | TRAIL-Resistant Breast Cancer | TRAIL | 46.8% growth inhibition | 0.034 | [4] |
Table 3: In Vivo Anti-Cancer and Anti-Inflammatory Activity of this compound
| Animal Model | Condition | Dosage | Effect | Citation(s) |
| HCT116 Xenograft Mice | Colon Cancer | 5 mg/kg | 48.1% tumor growth inhibition | [4] |
| LPS-induced Endotoxemia Mice | Inflammation | Not Specified | Suppression of inflammatory mediators | [7] |
| CCl4-intoxicated Rats | Hepatic Damage | Not Specified | Significant decrease in serum transaminase activities | [1][8] |
| Shrimp Tropomyosin-induced Asthmatic Mice | Allergic Airway Inflammation | Not Specified | Attenuation of eosinophil infiltration and mucus secretion | [9][10] |
Signaling Pathways Modulated by this compound
This compound exerts its biological effects by modulating several key signaling pathways involved in cell proliferation, apoptosis, and inflammation.
NF-κB Signaling Pathway
This compound is a potent inhibitor of the NF-κB signaling pathway.[4][11] It has been shown to directly bind to the p50 subunit of NF-κB, thereby inhibiting its translocation to the nucleus and subsequent transcriptional activation of pro-inflammatory and anti-apoptotic genes.[4] This inhibition of NF-κB is a key mechanism underlying its anti-cancer and anti-inflammatory activities.[4][12]
References
- 1. Anticancer effect of this compound in colon cancer cell via suppression of NF-kappaB activity and enhancement of death receptor expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Dietary Flavone this compound Exerts Anti-Inflammatory Action by Directly Inhibiting MEK1/2 in LPS-Primed Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. scribd.com [scribd.com]
- 7. Anticancer effect of this compound in colon cancer cell via suppression of NF-kappaB activity and enhancement of death receptor expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pinostrobin and this compound Conquer Multidrug-Resistant Cancer Cells via Inhibiting P-Glycoprotein ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [Mechanism of PI3K/AKT/mTOR signaling pathway for mediating anti-inflammatory and anti-oxidant effects of chrysin: a protein microarray-based study] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Optogenetic actuator – ERK biosensor circuits identify MAPK network nodes that shape ERK dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Natural products modulating MAPK for CRC treatment: a promising strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tetrandrine sensitizes nasopharyngeal carcinoma cells to irradiation by inducing autophagy and inhibiting MEK/ERK pathway - PMC [pmc.ncbi.nlm.nih.gov]
Tectochrysin Solubility: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of tectochrysin in three common laboratory solvents: dimethyl sulfoxide (DMSO), ethanol, and water. The information contained herein is intended to support researchers and scientists in the effective design and execution of in vitro and in vivo studies involving this promising natural flavonoid.
Quantitative Solubility Data
The solubility of a compound is a critical parameter for a wide range of experimental applications, from the preparation of stock solutions for cell-based assays to the formulation of delivery vehicles for animal studies. The following table summarizes the available quantitative and qualitative data for the solubility of this compound.
| Solvent | Solubility | Molar Concentration (approx.) | Temperature | Notes |
| DMSO | 16.67 mg/mL[1] | 62.14 mM[1] | Not Specified | A separate source reports solubility of 10 mg/mL with the aid of ultrasonic agitation[2]. |
| Ethanol | Slightly soluble | Not Determined | Not Specified | Quantitative data for the solubility of this compound in ethanol is not readily available in the reviewed literature. Flavonoids, in general, can be dissolved in polar organic solvents like ethanol[3]. |
| Water | 34.13 mg/L (estimated)[4] | 0.127 mM | 25 °C[4] | Generally considered practically insoluble in water. |
Experimental Protocols for Solubility Determination
While specific experimental protocols for determining the solubility of this compound were not detailed in the reviewed literature, a general methodology for assessing the solubility of flavonoids and other small molecules can be described. This typically involves the shake-flask method, which is considered the gold standard for solubility measurements.
A generalized protocol is as follows:
-
Preparation of Supersaturated Solution: An excess amount of the compound (this compound) is added to a known volume of the solvent (DMSO, ethanol, or water) in a sealed container, typically a glass vial.
-
Equilibration: The mixture is agitated at a constant temperature for a prolonged period (e.g., 24-72 hours) to ensure that equilibrium is reached. Agitation can be achieved using a shaker, rotator, or magnetic stirrer.
-
Phase Separation: After equilibration, the undissolved solute is separated from the saturated solution. This is commonly achieved by centrifugation at a high speed to pellet the excess solid, followed by careful collection of the supernatant. Filtration through a fine-pore filter (e.g., 0.22 µm) can also be used.
-
Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and accurate method for quantifying flavonoids[5]. A calibration curve is generated using standards of known concentrations to ensure accurate measurement.
To enhance solubility, particularly for compounds that are poorly soluble, techniques such as sonication or gentle heating can be employed during the equilibration step. It is crucial to allow the solution to return to the target temperature before phase separation to avoid inaccuracies.
This compound and the NF-κB Signaling Pathway
This compound has been identified as an inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation, cell survival, and proliferation.[6][7] The inhibitory action of this compound on this pathway is a significant aspect of its potential therapeutic effects, particularly in the context of cancer.
The following diagram illustrates the simplified NF-κB signaling pathway and the proposed point of intervention by this compound.
References
Mass Spectrometry Analysis of Tectochrysin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mass spectrometry analysis of Tectochrysin (5-hydroxy-7-methoxyflavone), a naturally occurring flavonoid with significant therapeutic potential. This compound has garnered interest for its anti-inflammatory, antioxidant, and anticancer activities, making its accurate detection and quantification crucial for research and drug development. This document outlines detailed experimental protocols, mass spectral data, and the molecular pathways influenced by this compound.
Quantitative Mass Spectrometry Data
The quantitative analysis of this compound is critical for pharmacokinetic and pharmacodynamic studies. Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is a highly sensitive and specific method for this purpose. The following tables summarize the key parameters for a validated UPLC-MS/MS method for the determination of this compound in biological matrices.[1]
| Parameter | Value | Reference |
| Parent Ion (Precursor Ion) [M+H] | m/z 269.0 | [1] |
| Product Ion | m/z 225.7 | [1] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | [1] |
Table 1: Mass Spectrometric Parameters for this compound Detection.
| Parameter | Value | Reference |
| Linear Range | 0.1 - 50 ng/mL | [1] |
| Accuracy (Relative Error, RE%) | -8.8% to 7.5% | [1] |
| Intra-day Precision (RSD%) | < 15% | [1] |
| Inter-day Precision (RSD%) | < 15% | [1] |
| Mean Extraction Recovery | 80.3% - 86.7% | [1] |
Table 2: Quantitative Method Validation Parameters for this compound in Rat Plasma.
Experimental Protocols
Sample Preparation from Biological Matrices (Rat Plasma)[1]
This protocol details the extraction of this compound from rat plasma for UPLC-MS/MS analysis.
-
Sample Aliquoting: Take 100 µL of plasma sample.
-
Internal Standard Spiking: Add 10 µL of the internal standard (IS) solution (e.g., Paclitaxel at 500 ng/mL in methanol).
-
Extraction: Add 1 mL of diethyl ether and vortex for 5 minutes.
-
Centrifugation: Centrifuge the samples at 4000 rpm for 5 minutes.
-
Supernatant Transfer: Transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness at 35°C under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase.
-
Injection: Inject 5 µL of the reconstituted sample into the UPLC-MS/MS system.
Sample Preparation from Plant Material
This protocol provides a general procedure for the extraction of this compound from plant sources, such as the fruits of Alpinia oxyphylla.[1]
-
Drying and Grinding: Air-dry the plant material and grind it into a fine powder.
-
Extraction: Reflux the powdered plant material with 95% ethanol three times, for 2 hours each time.
-
Concentration: Concentrate the combined ethanol extracts under vacuum.
-
Suspension: Suspend the concentrated extract in a suitable vehicle (e.g., 0.5% CMC-Na) for further analysis or administration.
UPLC-MS/MS Analysis[1]
-
Chromatographic Column: ACQUITY UPLC BEH C18 column (100 mm × 2.1 mm, 1.7 μm).
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: Methanol
-
-
Gradient Elution:
-
0-2 min: 65-75% B
-
2.01-3.5 min: 75-90% B
-
3.51-5.0 min: 65% B
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Operated in Multiple Reaction Monitoring (MRM) mode.
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 350 °C
Mass Spectral Fragmentation of this compound
The fragmentation pattern of this compound in positive ion mode ESI-MS/MS is crucial for its identification and structural elucidation. The protonated molecule [M+H]⁺ has an m/z of 269.0. A characteristic fragmentation involves the loss of a methyl radical (•CH₃) followed by the loss of a carbon monoxide (CO) molecule, resulting in the major product ion at m/z 225.7. This fragmentation is typical for flavonoids containing a methoxy group. A proposed fragmentation pathway is detailed below.
Proposed fragmentation pathway of this compound.
Signaling Pathways Modulated by this compound
This compound exerts its biological effects by modulating key cellular signaling pathways, primarily the NF-κB and JAK/STAT pathways, which are central to inflammation and cancer progression.
Inhibition of the NF-κB Signaling Pathway
This compound has been shown to inhibit the NF-κB signaling pathway, a critical regulator of inflammatory responses and cell survival.[2] It achieves this by preventing the phosphorylation of IκB, which in turn blocks the release and nuclear translocation of the p50/p65 NF-κB subunits.
This compound inhibits NF-κB activation.
Inhibition of the JAK/STAT Signaling Pathway
This compound also demonstrates inhibitory effects on the JAK/STAT signaling pathway, which is pivotal in cytokine-mediated cellular responses, including cell growth and differentiation. Specifically, this compound has been found to inhibit the phosphorylation of JAK3 and STAT3, thereby blocking the downstream transcriptional activation of target genes.[2]
This compound inhibits JAK/STAT signaling.
Conclusion
This technical guide provides a comprehensive resource for the mass spectrometric analysis of this compound, offering detailed protocols, quantitative data, and insights into its molecular mechanisms of action. The presented information is intended to support researchers, scientists, and drug development professionals in their efforts to explore the therapeutic potential of this promising natural compound. The high sensitivity and specificity of UPLC-MS/MS make it the method of choice for the reliable quantification of this compound in complex biological samples, facilitating further preclinical and clinical investigations.
References
In Vitro Screening of Tectochrysin for Antioxidant Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tectochrysin, a flavonoid compound, has garnered significant interest in the scientific community for its potential therapeutic properties. Among these, its antioxidant activity is of particular note, suggesting its potential role in mitigating oxidative stress-related cellular damage. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. This technical guide provides an in-depth overview of the in vitro methods used to screen this compound for its antioxidant potential, offering detailed experimental protocols and insights into its mechanisms of action.
While extensive research has highlighted the in vivo antioxidant effects of this compound, including its ability to enhance the activity of antioxidant enzymes such as superoxide dismutase (SOD), catalase, and glutathione peroxidase, specific quantitative data from direct in vitro free radical scavenging assays are not extensively reported in publicly available literature.[1][2] This guide, therefore, focuses on providing the standardized protocols for these assays, which are essential for the preliminary screening and mechanistic evaluation of this compound's antioxidant properties.
Quantitative Antioxidant Activity of this compound
A comprehensive review of existing literature did not yield specific quantitative data (e.g., IC50 values) for the direct free radical scavenging activity of this compound from common in vitro assays. The following tables are provided as a template for researchers to populate as data becomes available.
Table 1: Radical Scavenging Activity of this compound
| Assay | Radical Scavenged | IC50 Value for this compound (µg/mL) | Standard Reference (e.g., Ascorbic Acid, Trolox) IC50 Value (µg/mL) |
| DPPH Assay | 2,2-diphenyl-1-picrylhydrazyl | Data not available | Varies by study |
| ABTS Assay | 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) | Data not available | Varies by study |
| Superoxide Radical Scavenging Assay | Superoxide anion (O₂⁻) | Data not available | Varies by study |
| Hydroxyl Radical Scavenging Assay | Hydroxyl radical (•OH) | Data not available | Varies by study |
Table 2: Reducing Power of this compound
| Assay | Principle | Result for this compound | Standard Reference (e.g., Gallic Acid, Ascorbic Acid) |
| Ferric Reducing Antioxidant Power (FRAP) Assay | Reduction of Fe³⁺-TPTZ complex to Fe²⁺-TPTZ | Data not available | Varies by study |
Experimental Protocols for In Vitro Antioxidant Assays
The following are detailed methodologies for key experiments to assess the antioxidant activity of this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity.
Methodology:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Sample Preparation: Prepare various concentrations of this compound in a suitable solvent (e.g., methanol or ethanol).
-
Reaction Mixture: To 2 mL of the DPPH solution, add 1 mL of the this compound solution at different concentrations.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solution at 517 nm using a UV-Vis spectrophotometer.
-
Control and Blank: Use a reaction mixture with 1 mL of solvent instead of the this compound solution as the control. Use the solvent as the blank.
-
Calculation of Scavenging Activity:
-
% Scavenging Activity = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
-
IC50 Value Determination: The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of this compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant leads to a decrease in absorbance at 734 nm.
Methodology:
-
Preparation of ABTS Radical Cation (ABTS•+):
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ solution.
-
-
Working Solution Preparation: Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare various concentrations of this compound in a suitable solvent.
-
Reaction Mixture: Add 10 µL of the this compound solution to 1 mL of the ABTS•+ working solution.
-
Incubation: Incubate the mixture at room temperature for 6 minutes.
-
Absorbance Measurement: Measure the absorbance at 734 nm.
-
Control and Blank: Use the solvent instead of the this compound solution for the control. Use the solvent for the blank.
-
Calculation of Scavenging Activity:
-
% Scavenging Activity = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
-
IC50 Value Determination: Determine the IC50 value from a plot of scavenging activity against this compound concentration.
Superoxide Radical (O₂⁻) Scavenging Assay
Principle: This assay is often based on the reduction of nitroblue tetrazolium (NBT) by superoxide radicals generated in a phenazine methosulfate (PMS)-NADH system. The superoxide radicals reduce the yellow NBT to a blue formazan product, which can be measured spectrophotometrically. The presence of antioxidants inhibits this reduction.
Methodology:
-
Reagent Preparation:
-
Phosphate buffer (100 mM, pH 7.4)
-
NADH solution (468 µM in buffer)
-
NBT solution (156 µM in buffer)
-
PMS solution (60 µM in buffer)
-
-
Sample Preparation: Prepare various concentrations of this compound in the phosphate buffer.
-
Reaction Mixture: In a test tube, mix 1 mL of NBT solution, 1 mL of NADH solution, and 0.5 mL of the this compound solution.
-
Initiation of Reaction: Add 0.5 mL of PMS solution to initiate the reaction.
-
Incubation: Incubate the mixture at 25°C for 5 minutes.
-
Absorbance Measurement: Measure the absorbance at 560 nm.
-
Control and Blank: The control contains all reagents except the this compound solution. The blank contains the buffer instead of the sample.
-
Calculation of Scavenging Activity:
-
% Scavenging Activity = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
-
IC50 Value Determination: Calculate the IC50 value from the dose-response curve.
Hydroxyl Radical (•OH) Scavenging Assay
Principle: This assay is commonly based on the Fenton reaction, where hydroxyl radicals are generated by the reaction of Fe²⁺ with hydrogen peroxide (H₂O₂). The highly reactive hydroxyl radicals can degrade a detector molecule, such as deoxyribose, leading to the formation of a product that can be measured after reacting with thiobarbituric acid (TBA). Antioxidants compete with the detector molecule for the hydroxyl radicals, thus inhibiting the color formation.
Methodology:
-
Reagent Preparation:
-
Phosphate buffer (20 mM, pH 7.4)
-
FeSO₄ solution (10 mM)
-
EDTA solution (10 mM)
-
Deoxyribose solution (10 mM)
-
H₂O₂ solution (10 mM)
-
TCA solution (2.8% w/v)
-
TBA solution (1% w/v in 50 mM NaOH)
-
-
Sample Preparation: Prepare various concentrations of this compound in the phosphate buffer.
-
Reaction Mixture: In a test tube, mix 0.5 mL of FeSO₄, 0.5 mL of EDTA, 0.5 mL of deoxyribose, and 0.5 mL of the this compound solution.
-
Initiation of Reaction: Add 0.5 mL of H₂O₂ to initiate the reaction.
-
Incubation: Incubate the mixture at 37°C for 1 hour.
-
Color Development: Add 1 mL of TCA and 1 mL of TBA solution. Heat the mixture in a boiling water bath for 15 minutes.
-
Absorbance Measurement: Cool the mixture and measure the absorbance at 532 nm.
-
Control and Blank: The control contains all reagents except the this compound solution. The blank contains the buffer instead of the sample.
-
Calculation of Scavenging Activity:
-
% Scavenging Activity = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
-
IC50 Value Determination: Determine the IC50 value from the concentration-response curve.
Signaling Pathways Involved in this compound's Antioxidant Action
This compound's antioxidant effects are not solely dependent on direct radical scavenging but also involve the modulation of key cellular signaling pathways that regulate the endogenous antioxidant defense system.
Nrf2/HO-1 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or inducers like this compound, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, including Heme Oxygenase-1 (HO-1). This leads to the increased expression of antioxidant enzymes, thereby enhancing the cell's capacity to combat oxidative stress.
References
Methodological & Application
Tectochrysin in Murine Neuroinflammation: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of tectochrysin, a natural flavonoid, in mouse models of neuroinflammation. This document includes summaries of key quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways to guide researchers in designing and executing preclinical studies.
Application Notes
This compound (5-hydroxy-7-methoxy-2-phenyl-4H-chromen-4-one) is a flavonoid found in various plants, including Alpinia oxyphylla. It has demonstrated significant anti-inflammatory and antioxidant properties in several preclinical models. This document focuses on its application in murine models of neuroinflammation, a key pathological process in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Key Findings from Preclinical Studies
Research indicates that this compound can mitigate neuroinflammatory processes through various mechanisms. A key study in an Alzheimer's disease mouse model induced by amyloid-beta (Aβ)₁₋₄₂ has shown that this compound administration can improve spatial memory. This effect is associated with a reduction in Aβ₁₋₄₂ accumulation and decreased oxidative stress in the brain.
Furthermore, studies on the structurally similar flavonoid, chrysin, suggest that this compound may also exert its neuroprotective effects by inhibiting the production of pro-inflammatory cytokines and modulating key signaling pathways involved in the inflammatory response.
Data Presentation
The following tables summarize the quantitative data from a study investigating the effects of this compound in an Aβ₁₋₄₂-induced Alzheimer's disease mouse model.
Table 1: Effect of this compound on Antioxidant Enzyme Activity in the Hippocampus and Cortex of Aβ₁₋₄₂-Induced Alzheimer's Disease Mice
| Treatment Group | Superoxide Dismutase (SOD) Activity (U/mg protein) | Glutathione Peroxidase (GSH-Px) Activity (U/mg protein) |
| Hippocampus | ||
| Control | Data not available | Data not available |
| Aβ₁₋₄₂ Model | Decreased | Decreased |
| Aβ₁₋₄₂ + this compound (140 µg/kg) | Increased | Increased |
| Cortex | ||
| Control | Data not available | Data not available |
| Aβ₁₋₄₂ Model | Decreased | Decreased |
| Aβ₁₋₄₂ + this compound (140 µg/kg) | Increased | Increased |
Table 2: Effect of this compound on Malondialdehyde (MDA) Levels in the Hippocampus and Cortex of Aβ₁₋₄₂-Induced Alzheimer's Disease Mice
| Treatment Group | Malondialdehyde (MDA) Level (nmol/mg protein) |
| Hippocampus | |
| Control | Data not available |
| Aβ₁₋₄₂ Model | Increased |
| Aβ₁₋₄₂ + this compound (140 µg/kg) | Decreased |
| Cortex | |
| Control | Data not available |
| Aβ₁₋₄₂ Model | Increased |
| Aβ₁₋₄₂ + this compound (140 µg/kg) | Decreased |
Experimental Protocols
Protocol 1: this compound Administration in an Aβ₁₋₄₂-Induced Alzheimer's Disease Mouse Model
This protocol is based on a study that demonstrated the neuroprotective effects of this compound in a mouse model of Alzheimer's disease.
1. Animals:
-
Male C57BL/6 mice (8-10 weeks old).
-
House animals in a controlled environment (12-hour light/dark cycle, 22±2°C, 50±5% humidity) with ad libitum access to food and water.
2. Reagents:
-
This compound (purity >98%).
-
Aβ₁₋₄₂ peptide.
-
Sterile saline solution.
-
Anesthetics (e.g., isoflurane or a ketamine/xylazine cocktail).
3. Experimental Procedure:
-
Aβ₁₋₄₂ Preparation and Administration:
-
Dissolve Aβ₁₋₄₂ peptide in sterile saline to a final concentration of 1 mg/mL.
-
Anesthetize the mice.
-
Using a stereotaxic apparatus, perform an intracerebroventricular (ICV) injection of Aβ₁₋₄₂ (5 µL) into the lateral ventricle.
-
-
This compound Administration:
-
Dissolve this compound in a suitable vehicle (e.g., sterile saline).
-
Seven days after the Aβ₁₋₄₂ injection, administer this compound (140 µg/kg) via intracerebroventricular (ICV) injection.
-
The control group should receive a vehicle injection.
-
-
Behavioral Testing:
-
Perform behavioral tests, such as the Morris water maze, to assess spatial learning and memory, starting 14 days after this compound administration.
-
-
Tissue Collection and Analysis:
-
At the end of the experiment, euthanize the mice and collect brain tissue.
-
Dissect the hippocampus and cortex for biochemical analysis.
-
Measure SOD and GSH-Px activity and MDA levels using commercially available kits.
-
Analyze Aβ₁₋₄₂ accumulation and β-secretase expression using ELISA and Western blotting, respectively.
-
Protocol 2: Proposed Protocol for this compound Administration in a Lipopolysaccharide (LPS)-Induced Neuroinflammation Mouse Model
This proposed protocol is adapted from studies using structurally similar flavonoids, such as tectorigenin and chrysin, in LPS-induced neuroinflammation models.[1]
1. Animals:
-
Male C57BL/6 mice (8-10 weeks old).
-
Acclimatize animals for at least one week before the experiment.
2. Reagents:
-
This compound (purity >98%).
-
Lipopolysaccharide (LPS) from Escherichia coli.
-
Sterile saline solution.
3. Experimental Procedure:
-
This compound Administration:
-
Dissolve this compound in a suitable vehicle (e.g., sterile saline containing 0.5% carboxymethylcellulose).
-
Administer this compound orally (e.g., 5 or 10 mg/kg) once daily for 5 consecutive days.
-
The vehicle control group should receive the vehicle alone.
-
-
LPS-Induced Neuroinflammation:
-
On the 5th day, 1 hour after the final this compound administration, induce neuroinflammation by a single intraperitoneal (i.p.) injection of LPS (5 mg/kg).
-
The control group should receive an i.p. injection of sterile saline.
-
-
Sample Collection:
-
24 hours after the LPS injection, euthanize the mice.
-
Collect blood samples for serum cytokine analysis.
-
Perfuse the brains with ice-cold saline and collect brain tissue (hippocampus and cortex) for analysis.
-
-
Analysis:
-
Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the serum and brain homogenates using ELISA kits.[2][3]
-
Assess microglial activation in brain sections using immunohistochemistry for Iba-1.
-
Analyze the expression of inflammatory mediators (e.g., iNOS, COX-2) and signaling proteins (e.g., phosphorylated ERK, NF-κB) in brain tissue by Western blotting.[2]
-
Visualizations
Experimental Workflows
Experimental workflow for this compound in an Alzheimer's model.
Proposed workflow for this compound in an LPS model.
Signaling Pathways
This compound inhibits the MEK/ERK signaling pathway.
Inferred modulation of NF-κB and Nrf2 pathways by this compound.
References
- 1. Frontiers | The Anti-neuroinflammatory Activity of Tectorigenin Pretreatment via Downregulated NF-κB and ERK/JNK Pathways in BV-2 Microglial and Microglia Inactivation in Mice With Lipopolysaccharide [frontiersin.org]
- 2. Chrysin suppresses LPS-stimulated proinflammatory responses by blocking NF-κB and JNK activations in microglia cells [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for Determining Tectochrysin Cytotoxicity using MTT Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tectochrysin, a flavonoid predominantly isolated from Alpinia oxyphylla, has garnered significant interest in oncological research for its potential as an anticancer agent. Preliminary studies have demonstrated its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.[1] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method for assessing cell viability and cytotoxicity. This assay is predicated on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt, MTT, into purple formazan crystals.[2][3] The quantity of these formazan crystals, which can be solubilized and measured spectrophotometrically, is directly proportional to the number of metabolically active, and therefore viable, cells.[4][5]
These application notes provide a detailed protocol for utilizing the MTT assay to determine the cytotoxic effects of this compound on cancer cells. It also includes a summary of reported IC50 values and a schematic of the signaling pathways implicated in this compound-induced apoptosis.
Data Presentation
The cytotoxic efficacy of this compound is commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of a cell population. These values can vary depending on the cell line, exposure time, and specific experimental conditions.[6]
| Cell Line | Cancer Type | IC50 Value (µg/mL) | Incubation Time (h) | Reference |
| SW480 | Colon Cancer | 6.3 | 24 | [1][7] |
| HCT116 | Colon Cancer | 8.4 | 24 | [1][7] |
| HeLa S3 | Cervical Cancer | > 100 µM | 72 | [8] |
| KBvin | Oral Squamous Carcinoma | > 100 µM | 72 | |
| Flp-In™-293 | Human Embryonic Kidney | > 100 µM* | 72 | [8] |
| ABCB1/Flp-In™-293 | Human Embryonic Kidney | > 100 µM* | 72 | [8] |
| MCF-7 | Breast Cancer | 1.247 | Not Specified | |
| Caco-2 | Colorectal Adenocarcinoma | 0.739 | Not Specified | [9] |
| *Note: In this study, this compound was investigated for its ability to reverse multidrug resistance, and its intrinsic cytotoxicity was found to be low in these specific cell lines at the concentrations tested. |
Experimental Protocols
This section outlines a detailed methodology for assessing this compound cytotoxicity using the MTT assay.
Materials and Reagents
-
This compound (purity > 98%)
-
Cancer cell lines of interest (e.g., SW480, HCT116)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. glpbio.com [glpbio.com]
- 4. Pinostrobin and this compound Conquer Multidrug-Resistant Cancer Cells via Inhibiting P-Glycoprotein ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [The effects of this compound on prostate cancer cells apoptosis and its mechanism] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chrysin induces cell growth arrest, apoptosis, and ER stress and inhibits the activation of STAT3 through the generation of ROS in bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Influence of medium type and serum on MTT reduction by flavonoids in the absence of cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]
Application Notes: Tectochrysin as a Potent Inhibitor of the JAK/STAT Pathway in Macrophages
Introduction
Tectochrysin, a natural flavonoid found in plants such as Alpinia oxyphylla, has demonstrated significant anti-inflammatory properties. Recent research has highlighted its potential as a therapeutic agent by targeting key inflammatory signaling pathways. In macrophages, which are central players in the inflammatory response, the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade. Aberrant activation of this pathway is implicated in numerous inflammatory diseases. This compound has been identified as an inhibitor of the JAK/STAT pathway, specifically targeting the phosphorylation of JAK3 and STAT3 in macrophages. This mechanism effectively suppresses the downstream transcription of pro-inflammatory cytokines, positioning this compound as a promising candidate for further investigation in drug development for inflammation-related disorders.
Data Presentation
The inhibitory effects of this compound on the JAK/STAT pathway and subsequent cytokine production in macrophages are summarized below. The data is compiled from studies on THP-1 derived macrophages.
Table 1: Effect of this compound on JAK/STAT Phosphorylation in Macrophages
| Target Protein | This compound Concentration | Observed Effect | Cell Type |
| Phospho-JAK3 | Varies (Dose-dependent) | Inhibition of phosphorylation | THP-1 derived macrophages |
| Phospho-STAT3 | Varies (Dose-dependent) | Inhibition of phosphorylation[1][2] | THP-1 derived macrophages |
Table 2: Effect of this compound on Pro-inflammatory Cytokine Secretion by Macrophages
| Cytokine | This compound Concentration | Observed Effect | Cell Type |
| IL-1β | Varies (Dose-dependent) | Significant reduction in secretion[1][2] | THP-1 derived macrophages |
| IL-6 | Varies (Dose-dependent) | Significant reduction in secretion[1][2] | THP-1 derived macrophages |
| TNF-α | Varies (Dose-dependent) | Significant reduction in secretion[1][2] | THP-1 derived macrophages |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action and a general experimental workflow for studying the effects of this compound.
References
- 1. Measurement of IL-1β, IL-6 and TNF-α concentration in the RAW 264.7 macrophage cell line [bio-protocol.org]
- 2. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Aqueous Solubility of Tectochrysin
Welcome to the technical support center for Tectochrysin solubility enhancement. This resource provides researchers, scientists, and drug development professionals with practical guidance, troubleshooting tips, and frequently asked questions (FAQs) to address challenges associated with the poor aqueous solubility of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the reported aqueous solubility of this compound?
This compound is a flavonoid with limited aqueous solubility. Its estimated water solubility is approximately 34.13 mg/L at 25°C[1]. In contrast, it is soluble in organic solvents like DMSO at concentrations up to 16.67 mg/mL[2]. This low aqueous solubility can significantly hinder its bioavailability and therapeutic efficacy in aqueous physiological environments.
Q2: Why is improving the aqueous solubility of this compound important for research?
Improving the aqueous solubility of this compound is crucial for several reasons:
-
Enhanced Bioavailability: For in vivo studies, poor aqueous solubility leads to low absorption and reduced systemic exposure, which can diminish or nullify the therapeutic effects of this potent compound[3].
-
Accurate In Vitro Assays: In cell-based assays, poor solubility can lead to precipitation of the compound in the culture medium, resulting in inaccurate and unreliable data.
-
Formulation Development: For the development of pharmaceutical formulations, especially for oral or parenteral administration, adequate aqueous solubility is a critical prerequisite.
Q3: What are the most common strategies to improve the aqueous solubility of this compound?
Based on studies of this compound and its structural analog, chrysin, the following techniques are effective for enhancing aqueous solubility:
-
Cyclodextrin Complexation: Encapsulating this compound within cyclodextrin molecules can significantly increase its solubility.
-
Solid Dispersions: Dispersing this compound in a hydrophilic carrier matrix at the molecular level can improve its dissolution rate and solubility.
-
Nanoparticle Formulation: Reducing the particle size to the nanometer range increases the surface area, leading to enhanced solubility and dissolution velocity.
-
Co-solvency: The use of a mixture of water and a water-miscible organic solvent can increase the solubility of hydrophobic compounds[4].
Troubleshooting Guide
| Issue Encountered | Possible Cause | Suggested Solution |
| Precipitation of this compound in aqueous buffer during experiment. | The concentration of this compound exceeds its solubility limit in the chosen buffer. | 1. Utilize a solubility-enhanced formulation of this compound (e.g., cyclodextrin complex or solid dispersion). 2. Incorporate a small percentage of a biocompatible co-solvent (e.g., DMSO, ethanol) in your buffer, ensuring the final concentration does not affect experimental outcomes. 3. Perform a solubility test of this compound in your specific experimental buffer to determine its solubility limit before proceeding. |
| Inconsistent results in cell-based assays. | Poor solubility leading to variable concentrations of dissolved this compound in the cell culture medium. | 1. Prepare a high-concentration stock solution of this compound in a suitable solvent like DMSO and then dilute it to the final working concentration in the culture medium. Ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%). 2. Use a solubility-enhanced form of this compound to ensure complete dissolution in the aqueous medium. |
| Low oral bioavailability in animal studies. | Limited dissolution of this compound in the gastrointestinal tract. | 1. Administer this compound as a solid dispersion or a nanoparticle formulation to improve its dissolution rate and absorption. 2. Consider formulating this compound with absorption enhancers or in a self-emulsifying drug delivery system (SEDDS). |
Experimental Protocols and Data
Cyclodextrin Inclusion Complexation
This method involves the encapsulation of the hydrophobic this compound molecule within the lipophilic cavity of a cyclodextrin, a cyclic oligosaccharide. This complex is water-soluble due to the hydrophilic exterior of the cyclodextrin.
-
Preparation of this compound Solution: Dissolve this compound in a suitable organic solvent (e.g., ethanol) with sonication.
-
Preparation of Cyclodextrin Solution: Dissolve a selected cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin - HPβCD or Randomly Methylated-β-cyclodextrin - RAMEB) in purified water. For cyclodextrins with lower organic solvent solubility, they can be dissolved in the aqueous phase.
-
Complexation: Add the cyclodextrin solution to the this compound solution. For less soluble cyclodextrins, the aqueous solution of the cyclodextrin is added to the organic solution of this compound. A slight precipitate may be observed initially.
-
Lyophilization: Freeze the resulting solution at a very low temperature (e.g., -110°C) and then lyophilize (freeze-dry) to remove the solvents.
-
Characterization: The resulting powder can be characterized for complex formation and solubility enhancement.
A study on the related flavonoid chrysin demonstrated a significant increase in water solubility using various β-cyclodextrin derivatives. RAMEB was found to be particularly effective, increasing the solubility of chrysin by over 8-fold.[5]
| Cyclodextrin Derivative (1:2 molar ratio with Chrysin) | Solubility Increase Factor |
| Randomly-methylated-β-cyclodextrin (RAMEB) | 8.04 |
| Hydroxypropyl-β-cyclodextrin (HPβCD) | - |
| Sulfobutylether-β-cyclodextrin (SBECD) | - |
| β-cyclodextrin (βCD) | - |
| Data adapted from a study on Chrysin complexation, specific values for HPβCD and SBECD were not provided in the summary.[5] |
Solid Dispersion
Solid dispersion involves dispersing the drug in a solid hydrophilic carrier, which can enhance the dissolution rate and solubility.
-
Dissolution: Dissolve both this compound and a hydrophilic carrier (e.g., Mannitol or PVP-K30) in a common volatile solvent like ethanol.
-
Solvent Evaporation: Evaporate the solvent under reduced pressure or by gentle heating to obtain a solid mass.
-
Pulverization and Sieving: Pulverize the solid mass and pass it through a sieve to obtain a uniform particle size.
-
Characterization: Evaluate the solid dispersion for drug content, dissolution profile, and solubility.
A study on chrysin solid dispersions reported its aqueous solubility to be 3.7 µg/mL. The use of solid dispersion technology with carriers like mannitol and PVP-K30 was investigated to improve this.[6][7]
Nanoparticle Formulation
Reducing the particle size of this compound to the nanoscale can significantly increase its surface area-to-volume ratio, thereby enhancing its solubility and dissolution rate.
-
Chrysin Solution: Dissolve this compound in a mixture of a suitable organic solvent (e.g., DMSO) and water.
-
Chitosan Solution: Prepare a solution of chitosan in a dilute acidic solution (e.g., acetic acid).
-
Nanoparticle Formation: Add the this compound solution to the chitosan solution. Then, add a cross-linking agent like sodium tripolyphosphate (TPP) dropwise while stirring to form the nanoparticles.
-
Purification: Centrifuge the nanoparticle suspension to separate the nanoparticles from the reaction medium.
-
Lyophilization: Lyophilize the purified nanoparticles to obtain a dry powder.
-
Characterization: Characterize the nanoparticles for particle size, zeta potential, encapsulation efficiency, and drug release profile.
Formulation of chrysin-loaded chitosan nanoparticles has been shown to be a viable method for improving its solubility and providing sustained release.[3]
Signaling Pathways and Experimental Workflows
Signaling Pathways Involving this compound
This compound has been shown to modulate several key signaling pathways, contributing to its anti-inflammatory and anti-cancer effects.
Caption: this compound inhibits NF-κB and MAPK/ERK pathways and enhances antioxidant enzyme activity.
This compound has been reported to exert its anti-inflammatory effects by inhibiting the NF-κB pathway[8][9][10]. It directly binds to the p50 unit of NF-κB, preventing its translocation to the nucleus and subsequent activation of pro-inflammatory genes[8]. Additionally, this compound can suppress the MEK/ERK signaling pathway, which is also involved in inflammation[11]. Furthermore, it demonstrates antioxidant properties by increasing the activity of enzymes like superoxide dismutase (SOD) and catalase[12][13].
Experimental Workflow for Solubility Enhancement
The following diagram illustrates a general workflow for selecting and evaluating a suitable solubility enhancement technique for this compound.
Caption: A workflow for improving this compound's aqueous solubility.
References
- 1. This compound, 520-28-5 [thegoodscentscompany.com]
- 2. glpbio.com [glpbio.com]
- 3. ijpsr.com [ijpsr.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin [mdpi.com]
- 6. Formulation and Evaluation of Solid Dispersion of Chrysin for Improved Bioavailability | Current Research in Pharmaceutical Sciences [crpsonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Anticancer effect of this compound in colon cancer cell via suppression of NF-kappaB activity and enhancement of death receptor expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biosynth.com [biosynth.com]
- 10. Anticancer effect of this compound in colon cancer cell via suppression of NF-kappaB activity and enhancement of death receptor expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dietary Flavone this compound Exerts Anti-Inflammatory Action by Directly Inhibiting MEK1/2 in LPS-Primed Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vivo anti-oxidant activities of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Tectochrysin Stability in Cell Culture Media: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering stability issues with tectochrysin in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a naturally occurring flavonoid compound.[1] Its primary known mechanism of action involves the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[2] this compound has been shown to bind directly to the p50 subunit of NF-κB, which inhibits the translocation of p50 and p65 into the nucleus.[2] This compound has demonstrated anti-inflammatory and antioxidant properties.[3][4]
Q2: How should I prepare a stock solution of this compound?
This compound is soluble in dimethyl sulfoxide (DMSO).[2][5] It is recommended to prepare a high-concentration stock solution in 100% DMSO and store it at -20°C or -80°C, protected from light.[2] When preparing your working concentration, the final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity.[6]
Q3: Is this compound stable in aqueous cell culture media?
The stability of flavonoids like this compound in aqueous solutions can be influenced by several factors, including pH, temperature, light exposure, and the presence of other components in the media. While specific data on this compound's half-life in cell culture media is limited, flavonoids, in general, can be susceptible to degradation under typical cell culture conditions (37°C, physiological pH).
Q4: What are the potential signs of this compound degradation in my experiments?
Inconsistent experimental results, a decrease in the expected biological activity over time, or a visible change in the color of the culture medium could all be indicators of this compound degradation.
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected biological activity of this compound.
| Possible Cause | Troubleshooting Step |
| Degradation of this compound in stock solution. | Prepare fresh stock solutions of this compound in high-quality, anhydrous DMSO. Store aliquots at -80°C to minimize freeze-thaw cycles. Protect from light. |
| Degradation of this compound in cell culture medium. | Minimize the pre-incubation time of this compound in the medium before adding it to the cells. Prepare fresh this compound-containing media for each experiment. Consider conducting a time-course experiment to assess the stability of this compound under your specific experimental conditions. |
| Interaction with media components. | Serum proteins can sometimes interact with small molecules. If using serum-containing media, consider a short-term experiment in serum-free media to assess if stability is affected. However, be mindful of the impact of serum withdrawal on your cell line. |
| Incorrect concentration. | Verify the calculations for your dilutions. Use a validated analytical method, such as HPLC, to confirm the concentration of your stock solution.[7][8] |
Issue 2: Visible precipitation or changes in the medium after adding this compound.
| Possible Cause | Troubleshooting Step |
| Poor solubility at working concentration. | Ensure the final DMSO concentration is sufficient to maintain solubility but remains non-toxic to the cells. When diluting the DMSO stock, add it to the medium with gentle mixing to facilitate dispersion. |
| Precipitation over time due to instability. | As this compound degrades, its degradation products may have lower solubility. Observe the medium over the course of your experiment. If precipitation occurs later, it may be linked to degradation. |
| Interaction with media components leading to precipitation. | Certain media components can interact with flavonoids. If possible, try a different basal medium (e.g., switch from DMEM to RPMI-1640 or vice versa) to see if the issue persists.[6] |
Quantitative Data Summary
Due to the limited availability of specific quantitative data for this compound stability in cell culture media in the public domain, the following tables provide illustrative data based on general knowledge of flavonoid stability. Researchers are encouraged to perform their own stability studies under their specific experimental conditions.
Table 1: Illustrative Half-life of this compound in Different Cell Culture Media
| Medium | Condition | Illustrative Half-life (hours) |
| DMEM | 37°C, 5% CO₂, in the dark | 18 - 24 |
| RPMI-1640 | 37°C, 5% CO₂, in the dark | 20 - 28 |
| DMEM + 10% FBS | 37°C, 5% CO₂, in the dark | 24 - 36 |
Note: This data is hypothetical and for illustrative purposes only.
Table 2: Factors Influencing this compound Stability
| Factor | Effect on Stability | Recommendation |
| pH | Flavonoids are generally more stable at slightly acidic pH. Stability may decrease at physiological or alkaline pH. | Maintain consistent pH of the culture medium. |
| Temperature | Higher temperatures accelerate degradation. | Store stock solutions at low temperatures (-20°C or -80°C). Minimize the time the compound spends at 37°C before interacting with cells. |
| Light | Exposure to light, especially UV, can cause photodegradation of flavonoids. | Protect stock solutions and experimental setups from direct light. |
| Presence of Serum | Serum proteins may bind to and potentially stabilize flavonoids, but this can also affect their bioavailability. | Be consistent with the use and source of serum in your experiments. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Medium
This protocol outlines a method to determine the stability of this compound in a specific cell culture medium over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
Cell culture medium of choice (e.g., DMEM, RPMI-1640)
-
HPLC system with a C18 column and UV detector
-
Acetonitrile (HPLC grade)
-
Formic acid (HPLC grade)
-
Water (HPLC grade)
-
Incubator (37°C, 5% CO₂)
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Spike the cell culture medium with this compound to the desired final concentration (e.g., 10 µM).
-
Immediately take a sample at time zero (T=0) and store it at -80°C.
-
Incubate the remaining medium under standard cell culture conditions (37°C, 5% CO₂).
-
Collect aliquots at various time points (e.g., 2, 4, 8, 12, 24, 48 hours). Store all samples at -80°C until analysis.
-
For analysis, thaw the samples and precipitate any proteins by adding three volumes of ice-cold acetonitrile.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitate.
-
Transfer the supernatant to an HPLC vial.
-
Analyze the samples by HPLC. A typical mobile phase could be a gradient of acetonitrile and water with 0.1% formic acid. Monitor the this compound peak at its maximum absorbance wavelength.
-
Quantify the peak area of this compound at each time point and calculate the percentage remaining relative to the T=0 sample.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol describes a common method to assess the effect of this compound on cell viability.[9]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. Include a vehicle control (medium with the same final concentration of DMSO).
-
Remove the old medium from the cells and add the this compound-containing medium or vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) under standard culture conditions.
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
After the incubation, add the solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Visualizations
Caption: Inhibition of the canonical NF-κB signaling pathway by this compound.
Caption: Workflow for determining the stability of this compound in cell culture media.
References
- 1. This compound | C16H12O4 | CID 5281954 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. glpbio.com [glpbio.com]
- 3. In vivo anti-oxidant activities of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound supplier | CAS 520-28-5 | AOBIOUS [aobious.com]
- 6. mdpi.com [mdpi.com]
- 7. Simultaneous Determination of Chrysin and this compound from Alpinia oxyphylla Fruits by UPLC-MS/MS and Its Application to a Comparative Pharmacokinetic Study in Normal and Dementia Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Anticancer effect of this compound in colon cancer cell via suppression of NF-kappaB activity and enhancement of death receptor expression - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Tectochrysin precipitation in stock solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tectochrysin. The following information is designed to address common challenges, particularly the issue of precipitation in stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound?
A1: this compound, a flavonoid, is sparingly soluble in water but shows good solubility in several organic solvents. For preparing stock solutions, Dimethyl Sulfoxide (DMSO) is highly recommended due to its excellent solubilizing capacity for flavonoids and its compatibility with many biological assays at low final concentrations.[1][2] Other suitable solvents include acetone, chloroform, dichloromethane, and ethyl acetate.[1] For applications where DMSO is not suitable, ethanol or methanol can be used, although the solubility may be lower compared to DMSO.[3]
Q2: My this compound precipitated out of solution after I diluted my DMSO stock in my aqueous buffer/cell culture medium. Why did this happen and how can I prevent it?
A2: This is a common issue known as solvent-shifting precipitation. This compound is poorly soluble in aqueous solutions. When a concentrated stock solution in an organic solvent like DMSO is rapidly diluted into an aqueous medium, the this compound molecules can aggregate and precipitate out of the now predominantly aqueous environment.[2][4]
To prevent this, a gradual dilution method is recommended. Instead of adding the stock solution directly to the full volume of your aqueous buffer, try a stepwise dilution. For cell culture, you can add the stock solution to a small volume of pre-warmed cell culture medium containing serum, mix thoroughly, and then add this intermediate dilution to the final volume.[5] Keeping the medium warm during dilution can also help maintain solubility.[5]
Q3: What is the recommended concentration for a this compound stock solution?
A3: A stock solution of 1 mg/mL in a suitable organic solvent like methanol has been successfully used in published research.[3] However, the optimal concentration will depend on the solvent used and the requirements of your specific experiment. It is generally advisable to prepare a concentrated stock (e.g., 10-50 mM in DMSO) and then make fresh dilutions for your experiments.
Q4: How should I store my this compound stock solution?
A4: For long-term storage, solid this compound should be stored at -20°C, protected from light and moisture. Once dissolved, stock solutions should be aliquoted into small, single-use vials to avoid repeated freeze-thaw cycles and stored at -20°C. When stored properly, stock solutions are generally stable for several weeks.
Q5: Can I heat the solution to help dissolve the this compound?
A5: Gentle warming can be used to aid in the dissolution of this compound. However, prolonged or excessive heating should be avoided as it may lead to the degradation of the compound. Flavonoids can be sensitive to high temperatures.
Troubleshooting Guide: this compound Precipitation
This guide addresses the common issue of this compound precipitation during experimental procedures.
| Problem | Potential Cause | Recommended Solution |
| Precipitation upon initial dissolution in organic solvent. | The concentration of this compound exceeds its solubility limit in the chosen solvent at the current temperature. | - Try sonicating the solution.- Gently warm the solution while stirring.- Increase the volume of the solvent to create a more dilute solution. |
| Precipitation immediately after diluting the stock solution in an aqueous buffer or cell culture medium. | Rapid change in solvent polarity (solvent-shifting) causing the hydrophobic this compound to aggregate and fall out of solution.[2][4] | - Use a stepwise dilution method. Add the stock solution to a small volume of the aqueous medium first, mix well, and then add this to the final volume.- For cell culture, pre-mix the stock solution with a small amount of serum before adding it to the serum-containing medium.- Add the aqueous medium dropwise to the stock solution while vortexing.[5] |
| The solution becomes cloudy over time after dilution. | The diluted solution is supersaturated, and precipitation is occurring slowly. The temperature of the solution may have decreased. | - Ensure the final concentration in the aqueous solution is below the solubility limit of this compound in that medium.- Maintain a constant temperature, especially if the initial dilution was performed at an elevated temperature.- Consider using a co-solvent or a solubilizing agent if compatible with your experimental system. |
| Precipitation is observed after storing the diluted solution. | The diluted aqueous solution is not stable for long-term storage, leading to precipitation over time. | - Prepare fresh dilutions of this compound from the stock solution immediately before each experiment.- If temporary storage is necessary, keep the diluted solution at a constant temperature and protected from light. |
Quantitative Data
The following table summarizes the solubility of chrysin, a structurally similar flavonoid, in various organic solvents at different temperatures. This data can be used as a proxy to estimate the solubility of this compound.
Note: The following data is for chrysin and is provided as a reference for this compound due to the lack of specific public data for the latter. The solubility of this compound is expected to be in a similar range.
| Solvent | Temperature (°C) | Molar Solubility of Chrysin (mol·L⁻¹) | Approximate Solubility (mg/mL) |
| DMSO | 25 | > 0.1 (estimated) | > 25.4 |
| Acetone | 20 | 0.029 | 7.37 |
| 30 | 0.041 | 10.41 | |
| 40 | 0.058 | 14.74 | |
| 50 | 0.081 | 20.57 | |
| Methanol | 20 | 0.003 | 0.76 |
| 30 | 0.005 | 1.27 | |
| 40 | 0.008 | 2.03 | |
| 50 | 0.012 | 3.05 | |
| Ethanol | 20 | 0.004 | 1.02 |
| 30 | 0.006 | 1.52 | |
| 40 | 0.009 | 2.29 | |
| 50 | 0.014 | 3.56 |
Data for chrysin adapted from published studies. The solubility of this compound may vary.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the mass of this compound required to prepare the desired volume of a 10 mM stock solution (Molecular Weight of this compound: 268.27 g/mol ). For 1 mL of a 10 mM solution, 2.68 mg of this compound is needed.
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the desired volume of anhydrous DMSO to the tube.
-
Vortex the tube vigorously for 1-2 minutes until the this compound is completely dissolved.
-
If the compound does not fully dissolve, sonicate the tube for 5-10 minutes in a water bath sonicator.
-
Once fully dissolved, aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -20°C.
Protocol 2: Dilution of this compound Stock Solution for Cell Culture Applications
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed complete cell culture medium (containing serum)
-
Sterile microcentrifuge tubes
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Calculate the volume of the stock solution needed to achieve the desired final concentration in your cell culture experiment.
-
In a sterile microcentrifuge tube, prepare an intermediate dilution by adding the calculated volume of the this compound stock solution to a small volume (e.g., 100-200 µL) of the pre-warmed complete cell culture medium.
-
Gently pipette up and down to mix thoroughly. Visually inspect for any signs of precipitation.
-
Add the intermediate dilution to the final volume of the cell culture medium in your experimental vessel (e.g., flask, plate).
-
Swirl the vessel gently to ensure even distribution of the compound.
-
Include a vehicle control in your experiment by adding the same final concentration of DMSO to a separate culture vessel.
Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: Troubleshooting flowchart for this compound precipitation.
References
Technical Support Center: Optimizing Tectochrysin Dosage for In Vivo Efficacy Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to navigate the challenges of optimizing tectochrysin dosage for in vivo efficacy studies.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting dose for this compound in in vivo studies?
A1: Based on published literature, effective doses of this compound in mouse models of cancer and rheumatoid arthritis have been reported in the range of 5 mg/kg to 10 mg/kg.[1] A conservative starting point for a new in vivo study would be at the lower end of this range, with dose escalation based on tolerability and efficacy.
Q2: What is the best route of administration for this compound in vivo?
A2: this compound has been administered in vivo via both intraperitoneal (i.p.) injection and oral gavage.[1] The choice of administration route will depend on the experimental goals. Intraperitoneal injection often leads to higher bioavailability for compounds with poor oral absorption, while oral gavage may be more clinically relevant for developing an orally administered therapeutic.
Q3: this compound has poor water solubility. How can I prepare it for in vivo administration?
A3: Due to its hydrophobic nature, this compound requires a suitable vehicle for solubilization. A common approach is to first dissolve this compound in a small amount of an organic solvent like dimethyl sulfoxide (DMSO) and then dilute it with an aqueous vehicle such as saline or phosphate-buffered saline (PBS). For intraperitoneal injections, a final concentration of 0.1% DMSO in the dosing solution has been used.[1] For oral administration, co-solvents like polyethylene glycol (PEG) or surfactants like Tween 80 can be employed.[2][3] Advanced formulation strategies such as the use of cyclodextrins to form inclusion complexes can also significantly improve the aqueous solubility of flavonoids.[1][4][5]
Q4: Is there any toxicity data available for this compound?
A4: While specific comprehensive toxicology studies on this compound are not widely published, in vivo studies using doses of 5 mg/kg have not reported significant changes in the body weight of treated mice compared to control groups, suggesting good tolerability at this dose.[1] For the structurally related flavonoid, chrysin, an oral LD50 of 4350 mg/kg has been reported in rats.[6][7] However, it is crucial to conduct a maximum tolerated dose (MTD) study in the specific animal model and strain being used for your experiments.
Q5: What are the known mechanisms of action for this compound?
A5: this compound has been shown to exert its biological effects through multiple signaling pathways. It is known to inhibit the activation of nuclear factor-kappa B (NF-κB) and the phosphorylation of STAT3, both of which are key regulators of inflammation and cell survival.[1] this compound can also induce apoptosis (programmed cell death) in cancer cells and modulate the JAK/STAT signaling pathway, which is implicated in inflammatory responses.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound in the dosing solution. | Poor solubility of this compound in the chosen vehicle. | 1. Increase the concentration of the co-solvent (e.g., DMSO), but ensure it remains within a safe limit for in vivo use (typically ≤10% for i.p. injections).[8][9] 2. Incorporate a surfactant like Tween 80 (e.g., 1-10%) in your vehicle to improve solubility and absorption.[2] 3. Consider formulating this compound with a cyclodextrin, such as hydroxypropyl-β-cyclodextrin, to enhance its aqueous solubility.[1][4][5] 4. Prepare fresh dosing solutions immediately before administration. |
| No observable in vivo efficacy at the initial dose. | 1. The administered dose is below the therapeutic window. 2. Poor bioavailability of the compound. | 1. Perform a dose-escalation study to determine the optimal effective dose. 2. If using oral gavage, consider switching to intraperitoneal injection to potentially increase systemic exposure. 3. Optimize the formulation to enhance bioavailability. This could involve using absorption enhancers or advanced delivery systems like nanoparticles or liposomes. |
| Signs of toxicity in treated animals (e.g., weight loss, lethargy). | The administered dose exceeds the maximum tolerated dose (MTD). | 1. Immediately reduce the dosage in subsequent experiments. 2. Conduct a formal MTD study to establish the safe dosing range for your specific animal model and strain. 3. Monitor animals closely for any adverse effects and establish clear humane endpoints. |
| High variability in experimental results between animals. | 1. Inconsistent preparation or administration of the dosing solution. 2. Variations in the health status or age of the animals. | 1. Ensure the dosing solution is homogenous and that each animal receives the correct volume. Sonication of the final solution before administration can help ensure a uniform suspension. 2. Use age- and weight-matched animals and ensure they are housed under consistent environmental conditions. |
Quantitative Data Summary
Table 1: Reported In Vivo Efficacious Doses of this compound
| Animal Model | Disease/Condition | Dose | Route of Administration | Reference |
| Mouse (Xenograft) | Colon Cancer | 5 mg/kg | Intraperitoneal | [1] |
| Mouse (CIA model) | Rheumatoid Arthritis | 5 mg/kg and 10 mg/kg | Intragastric | [1] |
| Rat | CCl4-induced liver injury | Not specified | Not specified | [10] |
Table 2: Pharmacokinetic Parameters of this compound in Rats (Oral Administration of Alpinia oxyphylla extract)
| Parameter | Value | Reference |
| Tmax (h) | ~0.5 | [2] |
| Cmax (ng/mL) | ~10 | [2] |
| AUC (ng*h/mL) | ~25 | [2] |
Note: These values are from a study using a plant extract and may not be directly comparable to studies using purified this compound.
Table 3: Toxicity Data for Chrysin (a related flavonoid) in Rats
| Parameter | Value | Route of Administration | Reference |
| LD50 | 4350 mg/kg | Oral | [6][7] |
| NOAEL | 500 mg/kg | Oral | [6][7] |
| LOAEL | 1000 mg/kg | Oral | [6][7] |
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal (i.p.) Injection
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile filtered
-
Sterile 0.9% saline solution
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Calculate the required amount of this compound and vehicle based on the desired final concentration and the number of animals to be dosed.
-
Weigh the this compound powder and place it in a sterile microcentrifuge tube.
-
Add a minimal amount of DMSO to completely dissolve the this compound. For example, to prepare a 1 mg/mL final solution with 10% DMSO, first dissolve 10 mg of this compound in 1 mL of DMSO to create a 10 mg/mL stock solution.
-
Vortex thoroughly until the this compound is completely dissolved.
-
Slowly add the sterile saline solution to the dissolved this compound-DMSO mixture while vortexing to reach the final desired volume. For the example above, add 9 mL of saline to the 1 mL of this compound-DMSO stock to get a final concentration of 1 mg/mL in 10% DMSO.
-
If any precipitation occurs, briefly sonicate the solution until it becomes clear.
-
Administer the solution to the animals immediately after preparation.
-
Protocol 2: Preparation of this compound for Oral Gavage
-
Materials:
-
This compound powder
-
DMSO (optional, for initial solubilization)
-
Polyethylene glycol 400 (PEG400)
-
Tween 80
-
Sterile water
-
Sterile tubes
-
Vortex mixer
-
-
Procedure:
-
Determine the required amounts of this compound and vehicle components.
-
A common vehicle for oral administration of hydrophobic compounds is a mixture of PEG400, Tween 80, and water. A starting ratio could be 10% PEG400 and 5% Tween 80 in sterile water.
-
If needed, first dissolve the this compound in a small amount of DMSO.
-
In a sterile tube, add the required volume of PEG400 and Tween 80.
-
Add the dissolved this compound (or the powder directly if not using DMSO) to the PEG400/Tween 80 mixture.
-
Vortex thoroughly to ensure complete mixing.
-
Slowly add the sterile water to the mixture while vortexing to achieve the final desired volume and concentration.
-
Ensure the final solution is homogenous before administration.
-
Visualizations
Caption: this compound's mechanism of action.
Caption: Workflow for this compound dosage optimization.
Caption: Troubleshooting decision tree.
References
- 1. mdpi.com [mdpi.com]
- 2. Commonly used surfactant, Tween 80, improves absorption of P-glycoprotein substrate, digoxin, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclodextrin-Based Delivery Systems for Flavonoids: Mechanisms, Advances, Formulation, and Application Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cyclodextrinnews.com [cyclodextrinnews.com]
- 6. Toxicological evaluation of a flavonoid, chrysin: morphological, behavioral, biochemical and histopathological assessments in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. iacuc.wsu.edu [iacuc.wsu.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Light sensitivity and degradation of Tectochrysin
Technical Support Center: Tectochrysin
Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential issues related to the light sensitivity and degradation of this compound during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: Is this compound sensitive to light?
Yes, this compound is a flavonoid and, like many compounds in this class, it is susceptible to degradation upon exposure to light. Product information for this compound often specifies that it should be stored at 2°C - 8°C and protected from light, indicating its potential for photodegradation[1].
Q2: What are the potential consequences of exposing this compound solutions to light during my experiments?
Exposure of this compound to light, particularly UV light, can lead to its degradation. This can result in:
-
A decrease in the effective concentration of this compound in your experiments, leading to inaccurate and irreproducible results.
-
The formation of unknown degradation products, which may have different biological activities or interfere with analytical measurements.
-
Inaccurate assessment of this compound's therapeutic potential or mechanism of action.
Q3: What is the UV-Visible absorption spectrum of this compound?
While a specific, publicly available UV-Vis spectrum for this compound is not readily found in the literature, data for the closely related compound 7-Methoxyflavone shows a significant absorption maximum at 251 nm in methanol[2]. Flavonoids typically exhibit two major absorption bands in the UV-Vis region: Band I (typically 300-400 nm) and Band II (typically 240-280 nm). Given its structure as a 5-hydroxy-7-methoxyflavone, this compound is expected to absorb UV light, making it prone to photodegradation. It is recommended to determine the specific absorption spectrum of your this compound sample in the solvent system used for your experiments.
Q4: What are the known degradation pathways for this compound under light exposure?
Specific photodegradation pathways for this compound have not been extensively detailed in the available literature. However, flavonoids, in general, can undergo several types of degradation reactions upon light exposure, including oxidation, isomerization, and cleavage of the heterocyclic C-ring[3]. The presence of hydroxyl and methoxy groups on the flavonoid skeleton can influence the specific degradation route.
Q5: How can I minimize the light-induced degradation of this compound during my experiments?
To minimize photodegradation, the following precautions are recommended:
-
Storage: Always store solid this compound and stock solutions in amber vials or containers wrapped in aluminum foil at the recommended temperature (2°C - 8°C)[1].
-
Sample Preparation: Prepare solutions of this compound in a dimly lit environment. Use amber-colored glassware or wrap glassware in aluminum foil.
-
During Experiments: If possible, conduct experimental steps involving this compound with minimal light exposure. For cell culture experiments, this may involve working quickly and keeping plates or flasks covered when not directly being observed.
-
Controls: Include appropriate "dark" controls in your experiments (samples prepared and handled in the same way but kept protected from light) to assess the extent of any potential photodegradation.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or lower-than-expected biological activity of this compound. | Photodegradation of this compound leading to a lower effective concentration. | Prepare fresh solutions of this compound for each experiment. Ensure all storage and handling steps are performed with protection from light. Use amber vials and minimize exposure time to ambient light. Run a "dark" control to compare with the light-exposed sample. |
| Appearance of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS). | Formation of degradation products due to light exposure. | Analyze a sample of this compound that has been intentionally exposed to light alongside a protected sample to identify potential degradation peaks. Use a stability-indicating HPLC method to resolve this compound from its degradants. |
| Variability in results between experimental repeats. | Inconsistent light exposure during sample preparation and experimentation. | Standardize all procedures to ensure consistent light exposure conditions for all samples. This includes the duration and intensity of light. Document your light-handling procedures in your experimental protocol. |
| Precipitation or color change in this compound solutions. | Degradation of this compound may lead to the formation of less soluble products. | Visually inspect solutions before use. If any changes are observed, discard the solution and prepare a fresh batch under light-protected conditions. |
Experimental Protocols
Protocol 1: General Photostability Testing of this compound (Forced Degradation Study)
This protocol is adapted from the ICH Q1B guidelines for photostability testing of new drug substances[4][5].
Objective: To evaluate the photostability of this compound in a specific solvent system and identify potential degradation products.
Materials:
-
This compound
-
Solvent of interest (e.g., DMSO, ethanol, cell culture medium)
-
Amber and clear glass vials
-
Photostability chamber with a light source conforming to ICH Q1B options (e.g., a combination of cool white fluorescent and near-UV lamps)
-
Calibrated radiometer/lux meter
-
HPLC or UPLC-MS/MS system with a suitable column (e.g., C18)
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).
-
Aliquot the solution into two sets of vials: one set of clear glass vials (for light exposure) and one set of amber glass vials or clear vials wrapped in aluminum foil (for "dark" control).
-
-
Light Exposure:
-
Place the clear vials in the photostability chamber.
-
Place the "dark" control vials in the same chamber but shielded from light.
-
Expose the samples to a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Monitor the light exposure using a calibrated radiometer/lux meter.
-
It is recommended to pull samples at intermediate time points to assess the kinetics of degradation.
-
-
Sample Analysis:
-
At each time point, analyze the light-exposed and "dark" control samples by a validated stability-indicating HPLC or UPLC-MS/MS method.
-
The analytical method should be able to separate this compound from its degradation products. A UPLC-MS/MS method can also provide mass information for the identification of degradants[6].
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point for both the light-exposed and dark control samples.
-
Determine the rate of degradation (photodegradation kinetics).
-
Analyze the chromatograms for the appearance of new peaks in the light-exposed samples. If using UPLC-MS/MS, attempt to identify the mass of the degradation products.
-
Caption: this compound inhibits the NF-κB signaling pathway.
MAPK/ERK Signaling Pathway Modulation by this compound
Studies have indicated that this compound can influence the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway, which is involved in cell proliferation and differentiation.
Caption: this compound's modulation of the MAPK/ERK pathway.
JAK/STAT Signaling Pathway Inhibition by this compound
This compound has been found to inhibit the Janus Kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway, which is critical for cytokine signaling.
Caption: Inhibition of the JAK/STAT pathway by this compound.
References
- 1. This compound | 520-28-5 | FT66186 | Biosynth [biosynth.com]
- 2. PhotochemCAD | 7-Methoxyflavone [photochemcad.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. database.ich.org [database.ich.org]
- 5. ema.europa.eu [ema.europa.eu]
- 6. Simultaneous Determination of Chrysin and this compound from Alpinia oxyphylla Fruits by UPLC-MS/MS and Its Application to a Comparative Pharmacokinetic Study in Normal and Dementia Rats - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming Tectochrysin-induced off-target effects in experiments
Welcome to the technical support center for researchers using Tectochrysin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate potential off-target effects and ensure the accuracy and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary known mechanism of action for this compound?
A1: this compound is a naturally occurring flavonoid known for its antioxidant and anti-inflammatory properties. Its primary mechanism of action involves the modulation of key signaling pathways, most notably the inhibition of nuclear factor-kappa B (NF-κB) activity.[1][2] It has also been shown to directly inhibit MEK1/2, leading to a downstream reduction in ERK1/2 phosphorylation.[3]
Q2: What are the potential off-target effects of this compound that I should be aware of in my experiments?
A2: While investigating a specific biological question, it's crucial to be aware of this compound's broader activity profile, which can be considered off-target depending on your research focus. These activities include:
-
Inhibition of ATP-binding cassette (ABC) transporters: this compound is a known inhibitor of P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2).[4][5] This can affect the intracellular concentration of other compounds and may influence cell viability assays.
-
Modulation of multiple signaling pathways: Besides NF-κB and MEK/ERK, this compound has been reported to affect the JAK/STAT and PI3K/AKT signaling pathways.[6][7]
-
Direct interaction with cellular components: this compound can directly bind to proteins, such as the p50 subunit of NF-κB.[8]
Q3: I am observing unexpected cytotoxicity at concentrations where this compound is reported to be non-toxic. What could be the cause?
A3: There are several potential reasons for unexpected cytotoxicity:
-
Off-target inhibition of efflux pumps: If your cell line expresses high levels of P-glycoprotein (P-gp) or ABCG2, this compound's inhibition of these transporters can lead to the accumulation of other media components or cellular waste products to toxic levels.[4][5]
-
Interference with viability assays: Flavonoids like this compound can directly reduce tetrazolium salts (e.g., MTT) or resazurin (e.g., AlamarBlue) in the absence of cells, leading to inaccurate readings that may be misinterpreted as changes in cell viability.[9] It is crucial to include proper controls, as detailed in the troubleshooting guide.
-
Cell-type specific sensitivity: The reported non-toxic concentrations of this compound may not apply to your specific cell line. It is always recommended to perform a dose-response curve to determine the optimal non-toxic concentration for your experimental model.
Q4: How can I be sure that the observed effects in my experiment are due to this compound's on-target activity and not an off-target effect?
A4: To ensure the specificity of your results, consider the following control experiments:
-
Use of specific inhibitors: If you hypothesize that this compound's effect is mediated through a specific pathway (e.g., NF-κB), use a well-characterized inhibitor of that pathway as a positive control.
-
Rescue experiments: If this compound inhibits a particular protein, try to overexpress a resistant mutant of that protein to see if the effect is reversed.
-
Orthogonal assays: Confirm your findings using different experimental techniques that measure the same endpoint through different mechanisms.
-
Control for ABC transporter inhibition: If your cells express P-gp or ABCG2, consider using a known inhibitor of these transporters as a control to assess their potential contribution to the observed phenotype.
Troubleshooting Guide
Issue 1: Inconsistent or Unexpected Results in Cell Viability Assays (e.g., MTT, XTT, AlamarBlue)
-
Problem: You observe an unexpected increase or decrease in cell viability, or high variability between replicates when using colorimetric viability assays.
-
Potential Cause: Flavonoids, including this compound, are known to have reducing properties and can directly react with the assay reagents, leading to false-positive or false-negative results.[9]
-
Troubleshooting Steps:
-
Reagent Interaction Control: In a cell-free setting, incubate this compound at the concentrations used in your experiment with your viability assay reagent (e.g., MTT, AlamarBlue) and measure the absorbance/fluorescence. This will determine if there is a direct chemical reaction.
-
Alternative Viability Assays: Switch to a viability assay that is not based on metabolic reduction. Recommended alternatives include:
-
Trypan Blue Exclusion Assay: A simple, cost-effective method to count viable cells based on membrane integrity.[9]
-
Crystal Violet Staining: Measures the number of adherent cells.
-
ATP-based assays (e.g., CellTiter-Glo®): Measures the level of intracellular ATP as an indicator of cell viability.
-
-
Microscopic Examination: Always visually inspect your cells under a microscope to confirm the results of any viability assay. Look for changes in morphology, cell detachment, or signs of apoptosis/necrosis.
-
Issue 2: My results suggest this compound is affecting a pathway, but I'm not sure if it's a direct or indirect effect.
-
Problem: You observe a change in a signaling pathway (e.g., decreased phosphorylation of a protein) after this compound treatment, but you need to determine if this compound is directly targeting a component of that pathway.
-
Potential Cause: this compound's broad activity can lead to downstream effects on multiple pathways. For instance, its inhibition of MEK1/2 will indirectly affect the activation of downstream transcription factors.[3]
-
Troubleshooting Steps:
-
In Vitro Kinase/Enzyme Assays: If possible, perform a cell-free assay with the purified protein of interest (e.g., a kinase) and this compound to see if there is direct inhibition.
-
Pull-Down Assays: To test for direct binding, you can immobilize this compound on beads and incubate it with cell lysate. Then, use Western blotting to see if your protein of interest is "pulled down" with this compound.[8]
-
Computational Docking: Molecular docking studies can predict the binding affinity of this compound to your protein of interest and suggest potential binding sites.[7][8]
-
Issue 3: I am studying this compound's role in reversing multidrug resistance, but the effect is not as pronounced as expected.
-
Problem: You are using this compound to sensitize cancer cells to a chemotherapy drug, but the observed reversal of resistance is minimal.
-
Potential Cause: The level of P-glycoprotein (P-gp) or ABCG2 expression in your cell line might be too high for the concentration of this compound used. Alternatively, other resistance mechanisms may be at play.
-
Troubleshooting Steps:
-
Confirm ABC Transporter Expression: Use Western blotting or qPCR to verify the expression levels of P-gp and ABCG2 in your resistant cell line compared to the sensitive parental line.
-
Optimize this compound Concentration: Perform a dose-response experiment to find the optimal concentration of this compound that effectively inhibits P-gp/ABCG2 without causing significant cytotoxicity on its own.
-
Functional Efflux Assay: Use a functional assay like the Calcein-AM uptake assay to confirm that this compound is indeed inhibiting the efflux pump activity in your cells.[8][10]
-
Quantitative Data Summary
Table 1: Reported IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µg/mL) | IC50 (µM) | Reference |
| SW480 | Colon Cancer | 6.3 | ~23.5 | [1][8] |
| HCT116 | Colon Cancer | 8.4 | ~31.3 | [1][8] |
| Flp-In™-293 | Human Embryonic Kidney | >100 µM | >100 | [4][11] |
| ABCB1/Flp-In™-293 | P-gp overexpressing | >100 µM | >100 | [4][11] |
| KB | Human Oral Squamous Carcinoma | >100 µM | >100 | [4][11] |
| KBvin | P-gp overexpressing | >100 µM | >100 | [4][11] |
Note: The molecular weight of this compound is 268.27 g/mol . Conversion from µg/mL to µM is approximate.
Table 2: this compound Activity on Known Off-Target Proteins
| Target Protein | Activity | Effective Concentration | Assay System | Reference |
| P-glycoprotein (P-gp) | Inhibition | Non-competitive inhibition observed | Calcein-AM uptake, Rhodamine 123 efflux | [4][11] |
| ABCG2 | Inhibition | 1 µM sensitizes mutant ABCG2 cells | Mitoxantrone sensitization assay | [4][12] |
| MEK1/2 | Direct Inhibition | Inactivates phosphorylated MEK1/2 | In vitro enzyme reaction | [3] |
| NF-κB (p50 subunit) | Direct Binding | Demonstrated by pull-down assay | Pull-down assay, computational docking | [8] |
| JAK3/STAT3 | Inhibition of phosphorylation | Effective in THP-1 derived macrophages | Western Blot | [6] |
Key Experimental Protocols
Protocol 1: Calcein-AM Efflux Assay for P-glycoprotein (P-gp) Inhibition
This assay measures the function of P-gp by quantifying the intracellular accumulation of the fluorescent substrate Calcein. P-gp actively transports the non-fluorescent Calcein-AM out of the cell. Inhibition of P-gp leads to the intracellular accumulation of Calcein-AM, which is then cleaved by intracellular esterases into the highly fluorescent Calcein.
Materials:
-
Calcein-AM stock solution (1 mM in DMSO)
-
Your cell line of interest (adherent or suspension)
-
This compound stock solution
-
Known P-gp inhibitor (e.g., Verapamil) as a positive control
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Fluorescence plate reader or fluorescence microscope
Procedure:
-
Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
The next day, wash the cells once with pre-warmed HBSS.
-
Prepare working solutions of this compound and the positive control (Verapamil) in HBSS at desired concentrations. Include a vehicle control (DMSO).
-
Add the compound solutions to the respective wells and pre-incubate for 15-30 minutes at 37°C.
-
Prepare the Calcein-AM working solution by diluting the stock solution to a final concentration of 1-5 µM in HBSS.
-
Add the Calcein-AM working solution to all wells.
-
Incubate the plate for 15-30 minutes at 37°C, protected from light.
-
Wash the cells twice with ice-cold HBSS to remove extracellular Calcein-AM.
-
Add fresh HBSS to each well.
-
Measure the intracellular fluorescence using a plate reader with excitation at ~490 nm and emission at ~515 nm.
Expected Results: An increase in fluorescence intensity in this compound-treated cells compared to the vehicle control indicates inhibition of P-gp-mediated efflux.
Protocol 2: Western Blot for Phosphorylated STAT3 (p-STAT3)
This protocol allows for the detection of changes in the phosphorylation status of STAT3, a key transcription factor, in response to this compound treatment.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-STAT3 (Tyr705), anti-total STAT3, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Plate and treat your cells with this compound for the desired time points. Include appropriate vehicle and positive/negative controls.
-
After treatment, wash the cells with ice-cold PBS and lyse them on ice with lysis buffer.
-
Scrape the cells and collect the lysate. Centrifuge at high speed at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration.
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-STAT3 (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
Stripping and Re-probing: To normalize the p-STAT3 signal, the membrane can be stripped and re-probed with an antibody against total STAT3 and then a loading control.
Expected Results: A decrease in the band intensity for p-STAT3 in this compound-treated samples compared to the control would indicate an inhibitory effect on the STAT3 signaling pathway.
Visualizations
Caption: Overview of signaling pathways modulated by this compound.
Caption: Experimental workflow for troubleshooting unexpected results.
Caption: Logical relationships between observations and actions.
References
- 1. High content, high-throughput screening for small molecule inducers of NF-κB translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. In Vitro Phytotoxicity and Antioxidant Activity of Selected Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Flavonoid structure-activity studies identify 6-prenylchrysin and this compound as potent and specific inhibitors of breast cancer resistance protein ABCG2 [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. mdpi.com [mdpi.com]
- 7. Cardioprotective potential of this compound against vanadium induced heart damage via regulating NLRP3, JAK1/STAT3 and NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2.3. P-gp Inhibition Assay (Calcein-AM Uptake Assay) [bio-protocol.org]
- 9. Synthesis and anticancer activity of new flavonoid analogs and inconsistencies in assays related to proliferation and viability measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Calcein assay: a high-throughput method to assess P-gp inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pinostrobin and this compound Conquer Multidrug-Resistant Cancer Cells via Inhibiting P-Glycoprotein ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
Technical Support Center: Tectochrysin Extraction and Purification Protocols
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tectochrysin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from which natural sources is it commonly extracted?
A1: this compound is a flavonoid, specifically a monomethoxyflavone.[1] It is a major bioactive compound found in plants such as Alpinia oxyphylla and Alpinia zerumbet.[2][3][4] It has also been isolated from the heartwood of certain trees and propolis.[5][6][7] this compound is investigated for its various potential therapeutic benefits, including anti-inflammatory, antioxidant, and anticancer activities.[5][6][8]
Q2: Which solvents are most effective for extracting this compound?
A2: The choice of solvent is critical and depends on the extraction technique. Ethanol is one of the most commonly used and effective solvents for flavonoid extraction.[9] Methanol and acetone have also been used for extracting compounds from Alpinia zerumbet.[3] For purification and analytical purposes, this compound is soluble in DMSO.[2][10] The solubility of the related compound chrysin has been shown to be highest in dipolar aprotic solvents like N,N-dimethylformamide (DMF) and acetone, with moderate solubility in polar protic solvents like alcohols.[11][12]
Q3: What are the common methods for this compound extraction?
A3: Both traditional and modern techniques can be employed. Traditional methods include maceration, reflux, and Soxhlet extraction.[9] Modern, more efficient techniques include ultrasound-assisted extraction (UAE), microwave-assisted extraction (MAE), and supercritical fluid extraction (SFE).[9][13][14][15] These modern methods often result in higher yields with lower solvent and energy consumption.[13]
Q4: How can the purity of a this compound extract be assessed?
A4: High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of this compound.[6][10][16] Specifically, HPLC coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS) can be used for both quantification and purity analysis.[16][17][18] A typical system might use a C18 column with a gradient elution of methanol and water (often with a modifier like formic or trifluoroacetic acid).[16][17][18]
Troubleshooting Guides
Extraction Issues
Problem 1: Low Yield of this compound
-
Possible Cause: Inefficient cell lysis or sample homogenization.
-
Possible Cause: Inappropriate solvent selection or concentration.
-
Possible Cause: Suboptimal extraction parameters (time, temperature, solid-to-liquid ratio).
-
Possible Cause: Degradation of this compound during extraction.
Purification Issues
Problem 2: Poor Separation during Column Chromatography
-
Possible Cause: Incorrect mobile phase selection.
-
Solution: Develop a suitable solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.3 for this compound to ensure good separation on the column.
-
-
Possible Cause: Column overloading.
-
Solution: Do not exceed the binding capacity of your stationary phase. If you have a large amount of crude extract, use a wider column or perform multiple runs.[24]
-
-
Possible Cause: Co-elution of impurities with similar polarity.
-
Possible Cause: Compound decomposition on the silica gel column.
-
Solution: this compound, like other flavonoids, can be sensitive to the acidic nature of silica gel.[24] You can deactivate the silica gel by treating it with a small amount of a basic solvent like triethylamine in your mobile phase. Alternatively, use a less acidic stationary phase like florisil.[24]
-
Problem 3: Difficulty with Crystallization of Purified this compound
-
Possible Cause: Presence of residual impurities.
-
Solution: The purity of your this compound isolate must be very high for successful crystallization. Re-purify the compound using HPLC if necessary. Even minor impurities can inhibit crystal formation.
-
-
Possible Cause: Incorrect solvent choice for crystallization.
-
Solution: Use a solvent system where this compound has high solubility at elevated temperatures and low solubility at room or cold temperatures. A binary solvent system (one solvent in which it is soluble and one in which it is less soluble) is often effective.
-
-
Possible Cause: Supersaturation is not achieved or is too rapid.
-
Solution: Control the rate of cooling or solvent evaporation. Slow cooling or slow diffusion of an anti-solvent often yields better crystals. Seeding the solution with a tiny crystal of this compound can help initiate crystallization.[26]
-
Data Presentation
Table 1: Solubility of this compound and Related Flavonoids
| Solvent Type | Solvent Examples | Solubility of Chrysin (a related flavonoid) | Notes for this compound |
| Dipolar Aprotic | N,N-dimethylformamide (DMF), Acetone, Ethyl Acetate | High[11][12] | Expected to have good solubility. |
| Polar Protic | Ethanol, Methanol, n-Butanol | Moderate[11][12] | Good for extraction, especially aqueous mixtures.[9][21] |
| Other Organic | Dimethyl sulfoxide (DMSO) | Soluble | Commonly used for preparing stock solutions for biological assays.[2][10] |
| Apolar Aprotic | n-Hexane | Poor[11][12] | Useful as an anti-solvent or for initial washing to remove nonpolar impurities. |
| Aqueous | Water | Poor[11][12] | Solubility is very low. |
Table 2: Comparison of Extraction Techniques for Flavonoids
| Extraction Method | Advantages | Disadvantages | Typical Solvent |
| Maceration | Simple, no special equipment needed.[9] | Time-consuming, lower efficiency.[9] | Ethanol, Methanol |
| Soxhlet Extraction | More efficient than maceration. | Requires large solvent volumes, potential for thermal degradation.[9] | Ethanol, Hexane |
| Ultrasound-Assisted Extraction (UAE) | Fast, efficient, reduced solvent consumption.[9][13][15] | Equipment cost, potential for localized heating. | Aqueous Ethanol[20][21] |
| Microwave-Assisted Extraction (MAE) | Very fast, high efficiency, less solvent.[9][13][15] | Requires specialized equipment, potential for hotspots. | Aqueous Ethanol[21] |
Table 3: Example HPLC Parameters for this compound Analysis
| Parameter | Specification | Reference |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | [16] |
| Mobile Phase A | Aqueous Trifluoroacetic Acid (TFA) 0.05% or 0.1% Formic Acid | [16][17] |
| Mobile Phase B | Methanol (MeOH) or Acetonitrile | [16][17] |
| Elution Mode | Gradient | [16][17] |
| Flow Rate | 0.5 - 1.0 mL/min | [16] |
| Column Temperature | 20 - 45 °C | [16][27] |
| Detection Wavelength | ~270 nm | [16] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
-
Sample Preparation: Dry the plant material (e.g., leaves or rhizomes of Alpinia zerumbet) at 40-50°C and grind into a fine powder (e.g., 40-60 mesh).
-
Extraction: Place 10 g of the powdered material into a 250 mL Erlenmeyer flask. Add 100 mL of 70% ethanol (v/v).
-
Sonication: Place the flask in an ultrasonic bath. Sonicate at a frequency of 40 kHz and a power of 100 W for 30 minutes at 50°C.[20]
-
Filtration: After extraction, filter the mixture through Whatman No. 1 filter paper. Collect the filtrate.
-
Re-extraction: Repeat the extraction process on the residue with fresh solvent to maximize yield. Combine the filtrates.
-
Concentration: Evaporate the solvent from the combined filtrates under reduced pressure using a rotary evaporator at 50°C to obtain the crude extract.
-
Storage: Store the dried crude extract at 4°C in a desiccator.
Protocol 2: Purification by Silica Gel Column Chromatography
-
Column Packing: Prepare a slurry of silica gel (60-120 mesh) in a nonpolar solvent (e.g., hexane). Pour the slurry into a glass column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude this compound extract in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane or acetone). Adsorb this solution onto a small amount of silica gel, dry it, and carefully load the resulting powder onto the top of the packed column.
-
Elution: Begin elution with a nonpolar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or acetone). This can be done in a stepwise or continuous gradient.
-
Fraction Collection: Collect fractions of the eluate in test tubes.
-
Analysis: Monitor the collected fractions using TLC. Spot a small amount from each fraction onto a TLC plate and develop it in an appropriate solvent system. Visualize the spots under UV light (254 nm and 365 nm).
-
Pooling and Evaporation: Combine the fractions that contain pure this compound (as determined by TLC). Evaporate the solvent to yield the purified compound.
Visualizations
Caption: General workflow for this compound extraction and purification.
Caption: Decision tree for troubleshooting low this compound extraction yield.
Caption: this compound inhibits the NF-κB signaling pathway.[2]
References
- 1. This compound | C16H12O4 | CID 5281954 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. glpbio.com [glpbio.com]
- 3. Dihydro-5,6-dehydrokavain (DDK) from Alpinia zerumbet: Its Isolation, Synthesis, and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Dihydro-5,6-dehydrokavain (DDK) from Alpinia zerumbet: Its Isolation, Synthesis, and Characterization | Semantic Scholar [semanticscholar.org]
- 5. This compound | 520-28-5 | FT66186 | Biosynth [biosynth.com]
- 6. CAS 520-28-5 | Techtochrysin [phytopurify.com]
- 7. This compound, 520-28-5 [thegoodscentscompany.com]
- 8. researchgate.net [researchgate.net]
- 9. Research Progress on Extraction and Detection Technologies of Flavonoid Compounds in Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound supplier | CAS 520-28-5 | AOBIOUS [aobious.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Simultaneous Determination of Chrysin and this compound from Alpinia oxyphylla Fruits by UPLC-MS/MS and Its Application to a Comparative Pharmacokinetic Study in Normal and Dementia Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Simultaneous Determination of Chrysin and this compound from Alpinia oxyphylla Fruits by UPLC-MS/MS and Its Application to a Comparative Pharmacokinetic Study in Normal and Dementia Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Genomic DNA Purification Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. Optimization of Extraction Parameters for Enhanced Recovery of Bioactive Compounds from Quince Peels Using Response Surface Methodology [mdpi.com]
- 23. discovery.researcher.life [discovery.researcher.life]
- 24. Chromatography [chem.rochester.edu]
- 25. Challenges and solutions for the downstream purification of therapeutic proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Recent Developments in the Crystallization Process: Toward the Pharmaceutical Industry [engineering.org.cn]
- 27. mdpi.com [mdpi.com]
Validation & Comparative
Tectochrysin: An In Vivo Anti-Inflammatory Candidate on Par with Established Drugs
For researchers and professionals in drug development, identifying novel anti-inflammatory compounds with potent in vivo efficacy is a critical step in addressing a multitude of inflammatory diseases. Tectochrysin, a natural flavone, has demonstrated significant anti-inflammatory effects across various preclinical models, positioning it as a promising therapeutic candidate. This guide provides a comparative analysis of this compound's in vivo performance against established anti-inflammatory agents, supported by experimental data and detailed protocols to aid in its evaluation and potential application.
Comparative Efficacy of this compound in Preclinical Models of Inflammation
This compound has been evaluated in several key in vivo models of inflammation, including lipopolysaccharide (LPS)-induced endotoxemia, allergic airway inflammation, and collagen-induced arthritis. Its performance, when compared to standard-of-care drugs like Dexamethasone and Indomethacin, highlights its potential as a viable alternative or adjunctive therapy.
Table 1: this compound vs. Comparators in LPS-Induced Endotoxemia
| Parameter | This compound | Indomethacin | Dexamethasone |
| Dosage | 20, 40 mg/kg (i.p.) | 10 mg/kg (i.p.) | 10 mg/kg (i.p.) |
| Animal Model | C57BL/6 mice | BALB/c mice | C57BL/6 male mice |
| Inflammation Induction | LPS (20 mg/kg, i.p.) | LPS (1 mg/kg, i.p.) | LPS (20 mg/kg, i.p.) |
| Reduction in TNF-α | Significant dose-dependent reduction in serum.[1] | Significantly reduced plasma levels. | Significant reduction in serum. |
| Reduction in IL-6 | Significant dose-dependent reduction in serum.[1] | Not specified | Significant reduction in serum. |
| Effect on NO production | Suppressed in peritoneal lavage fluid.[1] | Not specified | Not specified |
Table 2: this compound vs. Dexamethasone in Allergic Airway Inflammation
| Parameter | This compound | Dexamethasone |
| Dosage | Not specified in abstract | 1 mg/kg (i.p.) |
| Animal Model | Mice | BALB/c mice |
| Inflammation Induction | Shrimp tropomyosin (ST) | Ovalbumin (OVA) |
| Reduction in Eosinophils | Reduced percentage in peripheral blood and infiltration in lung tissue.[2][3] | Significant reduction in BAL fluid. |
| Reduction in IL-4 & IL-5 | Suppressed overproduction in BAL fluid.[2][3] | Not specified |
| Reduction in IgE | Reduced plasma levels.[2][3] | Not specified |
Table 3: this compound vs. Dexamethasone in Collagen-Induced Arthritis
| Parameter | This compound | Dexamethasone |
| Dosage | 5, 10 mg/kg (intragastric) | Not specified |
| Animal Model | DBA mice | Not specified |
| Inflammation Induction | Collagen | Collagen |
| Reduction in Arthritis Score | Significantly suppressed. | Significantly suppressed. |
| Reduction in Pro-inflammatory Cytokines | Reduced serum IL-1β, IL-6, and TNF-α. | Not specified |
| Effect on Joint Pathology | Less bone and cartilage damage, improved synovial hyperplasia and inflammatory cell infiltration.[4] | Not specified |
Key Signaling Pathways Modulated by this compound
This compound exerts its anti-inflammatory effects by targeting key signaling cascades involved in the inflammatory response. Understanding these mechanisms is crucial for its therapeutic positioning.
Caption: this compound's multi-faceted anti-inflammatory mechanisms.
Detailed Experimental Protocols
Reproducibility is paramount in research. The following are summaries of the experimental protocols used in the in vivo validation of this compound's anti-inflammatory effects.
LPS-Induced Endotoxemia Model
-
Objective: To evaluate the effect of this compound on systemic inflammation.
-
Animals: C57BL/6 mice.
-
Procedure:
-
Mice are administered this compound (20 or 40 mg/kg) via intraperitoneal (i.p.) injection.
-
After a specified pre-treatment time, endotoxemia is induced by i.p. injection of LPS (20 mg/kg).
-
Serum and peritoneal lavage fluid are collected at designated time points post-LPS challenge.
-
Inflammatory mediators such as TNF-α, IL-6, and nitric oxide (NO) are quantified using ELISA and Griess assays.
-
-
Workflow Diagram:
Caption: Experimental workflow for LPS-induced endotoxemia.
Allergic Airway Inflammation Model
-
Objective: To assess the efficacy of this compound in a model of allergic asthma.
-
Animals: Mice (strain not specified in abstract).
-
Procedure:
-
Mice are sensitized with an intraperitoneal injection of shrimp tropomyosin (ST) along with an aluminum hydroxide adjuvant.[2][3]
-
Following sensitization, mice are challenged with ST to induce an allergic airway response.
-
This compound is administered daily via i.p. injection.
-
Bronchoalveolar lavage (BAL) fluid, blood, and lung tissue are collected.
-
Endpoints measured include total and differential immune cell counts in BAL fluid, plasma IgE levels, Th2 cytokine (IL-4, IL-5) levels, and histological analysis of lung tissue for eosinophil infiltration and mucus secretion.[2][3]
-
-
Workflow Diagram:
Caption: Workflow for the allergic airway inflammation model.
Collagen-Induced Arthritis Model
-
Objective: To determine the therapeutic potential of this compound in a model of rheumatoid arthritis.
-
Animals: DBA mice.
-
Procedure:
-
Arthritis is induced by immunization with type II collagen.
-
This compound is administered intragastrically at doses of 5 or 10 mg/kg.
-
The severity of arthritis is monitored using a clinical scoring system.
-
At the end of the study, serum is collected to measure pro-inflammatory cytokines (IL-1β, IL-6, TNF-α).
-
Joints are harvested for histopathological analysis to assess bone and cartilage damage, synovial hyperplasia, and inflammatory cell infiltration.
-
-
Workflow Diagram:
Caption: Experimental workflow for collagen-induced arthritis.
References
- 1. Dietary Flavone this compound Exerts Anti-Inflammatory Action by Directly Inhibiting MEK1/2 in LPS-Primed Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound ameliorates murine allergic airway inflammation by suppressing Th2 response and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of Tectochrysin and Other Polymethoxyflavones in Cellular Signaling and Therapeutic Potential
For Immediate Release
A comprehensive comparative guide for researchers, scientists, and drug development professionals detailing the performance of Tectochrysin against other prominent polymethoxyflavones (PMFs). This guide provides a synthesis of experimental data on their anti-cancer, anti-inflammatory, and neuroprotective effects, alongside detailed experimental methodologies and visualizations of key signaling pathways.
Polymethoxyflavones (PMFs) are a class of flavonoids characterized by the presence of multiple methoxy groups on their basic benzo-γ-pyrone structure. Found predominantly in citrus peels, these compounds have garnered significant attention for their diverse pharmacological activities. This guide focuses on a comparative analysis of this compound (5-hydroxy-7-methoxyflavone) and other well-researched PMFs, including Nobiletin, Tangeretin, and Sinensetin, to provide a clear perspective on their therapeutic potential.
Comparative Anticancer Activity
The cytotoxic effects of this compound and other PMFs have been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric for comparison. The data below, compiled from multiple studies, highlights the differential efficacy of these compounds.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | SW480 | Colon Cancer | 14.1 (6.3 µg/mL) | [1][2] |
| HCT116 | Colon Cancer | 18.8 (8.4 µg/mL) | [1] | |
| KB | Oral Carcinoma | >100 | [3][4] | |
| HeLa S3 | Cervical Adenocarcinoma | >100 | [3][4] | |
| Nobiletin | Caco-2 | Colon Cancer | 40 (72h) | [5] |
| T235, T238 | Anaplastic Thyroid Cancer | ~100 | [6] | |
| ACHN | Renal Carcinoma | ~120 (24h) | [7] | |
| Caki-2 | Renal Carcinoma | ~80 (24h) | [7] | |
| Tangeretin | MDA-MB-468 | Breast Cancer | 0.25 | [8] |
| MCF7 | Breast Cancer | 39.3 | [9][8] | |
| MDA-MB-231 | Breast Cancer | 9 | [10] | |
| A549 | Lung Cancer | 118.5 | [11] | |
| Sinensetin | MCF7 | Breast Cancer | 131.5 | |
| MDA-MB-231 | Breast Cancer | 97.45 | [12] | |
| HeLa | Cervical Cancer | 50 | [13] | |
| 5-Demethylnobiletin | COLO 205 | Colon Cancer | More potent than Nobiletin | [14] |
| HCT-116 | Colon Cancer | More potent than Nobiletin | [14] | |
| HT-29 | Colon Cancer | More potent than Nobiletin | [14] |
Mechanisms of Action: Modulation of Key Signaling Pathways
The therapeutic effects of this compound and other PMFs are largely attributed to their ability to modulate critical intracellular signaling pathways involved in cell proliferation, inflammation, and survival.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammatory responses and cell survival. Its aberrant activation is a hallmark of many cancers and inflammatory diseases.
-
This compound has been shown to inhibit NF-κB activity by directly binding to the p50 subunit, thereby preventing its nuclear translocation and subsequent activation of target genes.[4][13][15][16]
-
Nobiletin also demonstrates inhibitory effects on the NF-κB pathway, contributing to its anti-inflammatory properties.[5][17][18][19][20]
-
Tangeretin effectively suppresses NF-κB activation, which is a key mechanism for its anti-inflammatory and anti-cancer effects.[1][6][7][10][21]
-
Sinensetin has been observed to attenuate neuroinflammation by inhibiting the TLR4/NF-κB signaling pathway.[22]
PTEN/PI3K/AKT Signaling Pathway
The PTEN/PI3K/AKT pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. The tumor suppressor PTEN negatively regulates the pro-survival PI3K/AKT pathway.
-
This compound has been implicated in modulating apoptosis through pathways that can be influenced by PI3K/AKT signaling.[13]
-
Nobiletin has been shown to suppress cell viability through the AKT pathway in prostate cancer cells.[23][24]
-
Tangeretin can induce apoptosis and cell cycle arrest by upregulating PTEN expression and subsequently inhibiting the PI3K/Akt/mTOR signaling pathway.[25][26][27][28][29]
-
Sinensetin exhibits anticancer activity by targeting the PTEN/PI3K/AKT signaling pathway in gallbladder cancer cells.[2]
MEK/ERK Signaling Pathway
The Mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway is another critical regulator of cell proliferation, differentiation, and survival.
-
This compound exerts anti-inflammatory effects by directly inhibiting MEK1/2, which in turn decreases the phosphorylation of ERK.[11]
-
Nobiletin has been shown to suppress the proliferation of glioma cells by inhibiting Ras activity and the downstream MEK/ERK signaling cascade.[12][30][31][32][33]
-
Tangeretin inhibits the phosphorylation of ERK1/2, contributing to its anticancer and insulin-sensitizing effects.[3][9][8][34]
-
Sinensetin 's effects on this pathway are less specifically detailed in the provided context, but its broader anti-inflammatory and anticancer activities suggest potential modulation.
Neuroprotective Effects
Emerging evidence suggests that PMFs possess neuroprotective properties, making them potential candidates for the management of neurodegenerative diseases. Their antioxidant and anti-inflammatory effects are key to their neuroprotective mechanisms.[35]
-
This compound has shown potential in alleviating impairments in spatial learning and memory in models of Alzheimer's disease.[13]
-
Nobiletin has been extensively studied for its neuroprotective effects, including its ability to improve cognitive dysfunction in various neurological disorder models.[33][35]
-
Tangeretin exhibits anti-neuroinflammatory effects by modulating microglial activation.[10][34]
-
Sinensetin has demonstrated the ability to protect against amyloid-beta-induced neurotoxicity.[22]
Experimental Protocols
MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow:
Materials:
-
96-well plates
-
Cancer cell lines
-
Culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
This compound and other PMFs
-
MTT reagent (5 mg/mL in PBS)
-
Solubilizing solution (e.g., DMSO, isopropanol with HCl)
-
Microplate reader
Procedure:
-
Seed cells at an appropriate density in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compounds (this compound, Nobiletin, Tangeretin, Sinensetin) and a vehicle control.
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add a solubilizing agent to dissolve the formazan crystals.
-
Measure the absorbance of the solution using a microplate reader at the appropriate wavelength.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 values.
Note: It is important to be aware that some flavonoids can directly reduce MTT in the absence of cells, which could interfere with the assay results.[18][22][23] Appropriate controls should be included to account for this potential artifact.
Conclusion
This compound and other polymethoxyflavones exhibit a wide range of promising biological activities, particularly in the realms of cancer and inflammation. While all the compared PMFs show efficacy, their potency and mechanisms of action can vary significantly depending on the specific compound and the cellular context. Tangeretin, for instance, displays remarkable potency against certain breast cancer cell lines with a submicromolar IC50 value. This compound demonstrates significant activity against colon cancer cells and a distinct mechanism of NF-κB inhibition. Nobiletin and Sinensetin also show broad-spectrum anti-cancer and neuroprotective effects.
The choice of a particular PMF for further research and development will depend on the specific therapeutic target and the desired mechanistic pathway. This comparative guide provides a foundational resource for researchers to navigate the diverse landscape of polymethoxyflavones and make informed decisions in their drug discovery efforts. Further head-to-head comparative studies under standardized experimental conditions are warranted to fully elucidate the relative therapeutic potential of these promising natural compounds.
References
- 1. Tangeretin suppresses osteoarthritis progression via the Nrf2/NF-κB and MAPK/NF-κB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sinensetin flavone exhibits potent anticancer activity against drug-resistant human gallbladder adenocarcinoma cells by targeting PTEN/PI3K/AKT signalling pathway, induces cellular apoptosis and inhibits cell migration and invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Citrus flavone tangeretin is a potential insulin sensitizer targeting hepatocytes through suppressing MEK-ERK1/2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticancer effect of this compound in colon cancer cell via suppression of NF-kappaB activity and enhancement of death receptor expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of nobiletin on the MAPK/NF-κB signaling pathway in the synovial membrane of rats with arthritis induced by collagen - Food & Function (RSC Publishing) [pubs.rsc.org]
- 6. Therapeutic Implications of a Polymethoxylated Flavone, Tangeretin, in the Management of Cancer via Modulation of Different Molecular Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. Tangeretin inhibits extracellular-signal-regulated kinase (ERK) phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tangeretin exerts anti-neuroinflammatory effects via NF-κB modulation in lipopolysaccharide-stimulated microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dietary Flavone this compound Exerts Anti-Inflammatory Action by Directly Inhibiting MEK1/2 in LPS-Primed Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Nobiletin Induces Inhibitions of Ras Activity and Mitogen-Activated Protein Kinase Kinase/Extracellular Signal-Regulated Kinase Signaling to Suppress Cell Proliferation in C6 Rat Glioma Cells [jstage.jst.go.jp]
- 13. mdpi.com [mdpi.com]
- 14. Nobiletin Inhibits Cell Viability via the SRC/AKT/STAT3/YY1AP1 Pathway in Human Renal Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Anticancer effect of this compound in colon cancer cell via suppression of NF-kappaB activity and enhancement of death receptor expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Nobiletin Inhibits IL-1β-Induced Inflammation in Chondrocytes via Suppression of NF-κB Signaling and Attenuates Osteoarthritis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Nobiletin, a NF‐κB signaling antagonist, promotes BMP‐induced bone formation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Inhibiting the PI3K/AKT/NF-κB signal pathway with nobiletin for attenuating the development of osteoarthritis: in vitro and in vivo studies - Food & Function (RSC Publishing) [pubs.rsc.org]
- 20. Nobiletin can play a role in improving inflammation by inhibiting the NF-kB and MAPK pathways in muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Tangeretin Inhibits IL-12 Expression and NF-κB Activation in Dendritic Cells and Attenuates Colitis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Sinensetin Attenuates Amyloid Beta25-35-Induced Oxidative Stress, Inflammation, and Apoptosis in SH-SY5Y Cells Through the TLR4/NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Nobiletin suppresses cell viability through AKT Pathways in PC-3 and DU-145 prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Cardioprotective Effect of Tangeretin by Inhibiting PTEN/AKT/mTOR Axis in Experimental Sepsis-Induced Myocardial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Dietary flavonoid tangeretin induces reprogramming of epithelial to mesenchymal transition in prostate cancer cells by targeting the PI3K/Akt/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Tangeretin Sensitizes Cisplatin-resistant Human Ovarian Cancer Cells through Down-regulation of PI3K/Akt Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Dietary flavonoid tangeretin induces reprogramming of epithelial to mesenchymal transition in prostate cancer cells by targeting the PI3K/Akt/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Nobiletin induces inhibitions of Ras activity and mitogen-activated protein kinase kinase/extracellular signal-regulated kinase signaling to suppress cell proliferation in C6 rat glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. Nobiletin Promotes Megakaryocytic Differentiation through the MAPK/ERK-Dependent EGR1 Expression and Exerts Anti-Leukemic Effects in Human Chronic Myeloid Leukemia (CML) K562 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 33. researchgate.net [researchgate.net]
- 34. mdpi.com [mdpi.com]
- 35. globalsciencebooks.info [globalsciencebooks.info]
Tectochrysin: A Potential Challenger to Standard-of-Care Chemotherapy? A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anticancer agents with improved efficacy and reduced toxicity is a cornerstone of oncological research. In this context, natural compounds have emerged as a promising frontier. Tectochrysin, a flavonoid isolated from Alpinia oxyphylla, has garnered attention for its potential anticancer properties. This guide provides a comparative overview of this compound's efficacy against standard-of-care chemotherapy agents in colorectal and breast cancer, based on available preclinical data. While direct head-to-head comparative studies are limited, this analysis aims to synthesize existing data to offer a preliminary assessment for the research community.
In Vitro Cytotoxicity: A Comparative Look at IC50 Values
The half-maximal inhibitory concentration (IC50) is a key metric of a compound's potency in inhibiting cancer cell growth in vitro. The following tables summarize the available IC50 values for this compound and standard-of-care chemotherapy agents in various cancer cell lines. It is crucial to note that these values are compiled from different studies and may not be directly comparable due to variations in experimental conditions.
Molecular Weight of this compound: 268.26 g/mol [1][2][3][4][5]
Table 1: Comparative IC50 Values in Colorectal Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Source |
| This compound | SW480 | 23.48 | [Park MH, et al., 2015] |
| HCT116 | 31.31 | [Park MH, et al., 2015] | |
| 5-Fluorouracil | HCT116 | 1-5, 19.87 | [Joubert et al., 2017; Nameghi et al., 2023][6][7] |
| SW480 | 1-2, >300 | [Joubert et al., 2017; Longley et al., 2003][6] | |
| Oxaliplatin | HCT116 | 23.1 | [Kopcalic et al., 2024] |
| SW480 | >100 | [Gourdier et al., 2014] |
Table 2: Comparative IC50 Values in Breast Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Source |
| This compound | MCF-7 | 23.7 | [ResearchGate Publication] |
| Doxorubicin | MCF-7 | 0.68 (as µg/ml), 1.25, 8.306 | [Yan et al., 2014; ResearchGate Publication; Indian Journal of Pharmaceutical Sciences][8][9] |
| MDA-MB-231 | 6.602 | [Indian Journal of Pharmaceutical Sciences][9] | |
| Paclitaxel | MDA-MB-231 | 0.3, 2 (as nM), 12.67 (as nM) | [AACR Journals; ResearchGate Publication; PMC][10][11][12] |
In Vivo Efficacy: Preclinical Tumor Models
Experimental Protocols
Determination of IC50 by MTT Assay
The IC50 values are typically determined using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[14][15][16][17]
General Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound, doxorubicin) for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, an MTT solution (e.g., 5 mg/mL in PBS) is added to each well and incubated for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control is calculated as the IC50 value.
References
- 1. Techtochrysin - Wikipedia [en.wikipedia.org]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound, 520-28-5 [thegoodscentscompany.com]
- 4. biosynth.com [biosynth.com]
- 5. 5-HYDROXY-7-METHOXYFLAVONE | 520-28-5 [chemicalbook.com]
- 6. In-depth phenotypic characterization of multicellular tumor spheroids: Effects of 5-Fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. ijpsonline.com [ijpsonline.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. A Novel Paclitaxel Derivative for Triple-Negative Breast Cancer Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Patient-Derived Xenograft Models of Colorectal Cancer: Procedures for Engraftment and Propagation | Springer Nature Experiments [experiments.springernature.com]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 16. 4.3. MTT Assay for Cell Viability [bio-protocol.org]
- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Tectochrysin's Neuroprotective Effects: A Comparative Analysis Across Neurodegenerative Models
A comprehensive review of the experimental evidence supporting the neuroprotective potential of Tectochrysin, a flavonoid isolated from Alpinia oxyphylla, reveals promising effects in preclinical models of Alzheimer's disease. However, a notable gap in the scientific literature exists regarding its efficacy in models of Parkinson's disease and cerebral ischemia, where the closely related flavonoid, Chrysin, has shown protective activity. This guide provides a detailed comparison of the available data, experimental protocols, and underlying mechanisms to inform future research and drug development in neurodegenerative diseases.
This compound (5-hydroxy-7-methoxyflavone) has garnered attention for its potential therapeutic applications, including its neuroprotective properties. This guide synthesizes the current state of knowledge on the reproducibility of this compound's neuroprotective effects across different experimental models of neurodegeneration, with a focus on Alzheimer's disease, and draws comparisons with the available data for Chrysin in Parkinson's disease and cerebral ischemia models to highlight areas for future investigation.
Alzheimer's Disease Model: Evidence for this compound's Efficacy
An in vivo study utilizing an Alzheimer's disease mouse model induced by intracerebroventricular injection of amyloid-beta 1-42 (Aβ1-42) provides the most direct evidence for this compound's neuroprotective effects. The findings from this research demonstrate that this compound treatment can ameliorate cognitive deficits and mitigate the pathological hallmarks of the disease.
Quantitative Data Summary
| Parameter | Model | This compound Treatment | Key Findings | Reference |
| Spatial Memory | Aβ1-42 induced AD mice | 140 µg/kg, i.c.v. | Improved performance in behavioral tests | [1] |
| Aβ1-42 Accumulation | Aβ1-42 induced AD mice | 140 µg/kg, i.c.v. | Down-regulated expression of β-secretase and reduced Aβ1-42 accumulation in brain tissues | [1] |
| Oxidative Stress | Aβ1-42 induced AD mice | 140 µg/kg, i.c.v. | Decreased malondialdehyde (MDA) concentration; Increased superoxide dismutase (SOD) and glutathione peroxidase (GPx) activities in the hippocampus and cortex | [1] |
| Cholinergic Function | Aβ1-42 induced AD mice | 140 µg/kg, i.c.v. | Decreased total cholinesterase concentration | [1] |
| Neuronal Injury | Aβ1-42 induced AD mice | 140 µg/kg, i.c.v. | Rehabilitated injury of neurons in the hippocampal CA1 layer | [1] |
Experimental Protocols
Aβ1-42 Induced Alzheimer's Disease Mouse Model:
-
Animal Model: Male mice.
-
Induction of Pathology: Intracerebroventricular (i.c.v.) injection of aggregated Aβ1-42 peptide.
-
This compound Administration: i.c.v. injection at a dose of 140 µg/kg.
-
Behavioral Assessment: Standard behavioral tests to evaluate spatial learning and memory.
-
Biochemical Analysis: Measurement of β-secretase expression, Aβ1-42 levels, MDA concentration, SOD and GPx activities, and total cholinesterase concentration in brain homogenates (hippocampus and cortex).
-
Histological Analysis: Examination of neuronal injury in the hippocampal CA1 region.[1]
Signaling Pathway
The neuroprotective effects of this compound in the Alzheimer's disease model appear to be mediated through multiple mechanisms, primarily by reducing Aβ1-42 accumulation and combating oxidative stress.
This compound's neuroprotective mechanism in an Alzheimer's disease model.
Parkinson's Disease and Cerebral Ischemia Models: A Research Gap for this compound
Currently, there is a lack of published studies investigating the neuroprotective effects of this compound in established in vivo models of Parkinson's disease (e.g., 6-hydroxydopamine [6-OHDA] or 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine [MPTP] induced models) and cerebral ischemia (e.g., middle cerebral artery occlusion [MCAO] model). This represents a significant gap in our understanding of this compound's full neuroprotective potential.
However, studies on the structurally similar flavonoid, Chrysin (5,7-dihydroxyflavone), have demonstrated neuroprotective effects in these models. While these findings cannot be directly extrapolated to this compound due to differences in their chemical structures (this compound has a methoxy group at the 7-position instead of a hydroxyl group), they provide a valuable comparative context and a rationale for future investigations into this compound.
Comparative Data for Chrysin
| Parameter | Model | Chrysin Treatment | Key Findings |
| Dopaminergic Neuron Loss | 6-OHDA-induced Parkinson's disease (mice) | 10 mg/kg, oral | Prevented behavioral alterations, restored antioxidant enzyme activities, and maintained dopamine and its metabolite levels. |
| Neuroinflammation | 6-OHDA-induced Parkinson's disease (mice) | 10 mg/kg, oral | Reduced levels of pro-inflammatory cytokines (TNF-α, IFN-γ, IL-1β, IL-2, IL-6) and NF-κB, and increased the anti-inflammatory cytokine IL-10. |
| Infarct Volume | MCAO-induced cerebral ischemia (mice) | 75 and 100 mg/kg, pre-treatment | Successfully decreased neurological deficit scores and infarct volumes. |
| Neuroinflammation | MCAO-induced cerebral ischemia (mice) | 75 and 100 mg/kg, pre-treatment | Ameliorated the increase in glial cell numbers and pro-inflammatory cytokine secretion; inhibited the up-regulation of NF-κB, COX-2, and iNOS. |
Experimental Workflow Overview
The following diagram illustrates a general experimental workflow that could be adapted to investigate the neuroprotective effects of this compound in models of Parkinson's disease and cerebral ischemia.
General workflow for evaluating this compound's neuroprotective effects.
Conclusion and Future Directions
The available evidence strongly supports the neuroprotective effects of this compound in a preclinical model of Alzheimer's disease, primarily through its anti-amyloidogenic and antioxidant properties. However, the reproducibility of these effects in other neurodegenerative models, such as Parkinson's disease and cerebral ischemia, remains to be established.
The promising results observed with the related flavonoid, Chrysin, in these models provide a strong rationale for expanding the investigation of this compound. Future studies should focus on:
-
Evaluating this compound in well-established in vivo models of Parkinson's disease and cerebral ischemia. This will be crucial for determining its broader neuroprotective potential.
-
Conducting dose-response studies to identify the optimal therapeutic window for this compound in different models.
-
Elucidating the specific molecular signaling pathways modulated by this compound in different neuronal cell types and disease contexts.
-
Performing comparative studies directly comparing the efficacy of this compound and Chrysin to understand the impact of their structural differences on their neuroprotective activities.
By addressing these research questions, the scientific community can gain a more comprehensive understanding of this compound's therapeutic potential and accelerate its possible translation into clinical applications for a range of devastating neurodegenerative disorders.
References
Safety Operating Guide
Personal protective equipment for handling Tectochrysin
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety and logistical information for handling Tectochrysin in a laboratory setting. Adherence to these procedures is critical for ensuring personal safety and proper disposal.
Personal Protective Equipment (PPE) and Handling
While comprehensive toxicological data for this compound is not yet fully available, it is imperative to treat it as a potentially hazardous substance. The following Personal Protective Equipment (PPE) is mandatory when handling this compound to minimize exposure.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use. Double gloving is advised for extended procedures. Change gloves immediately if contaminated. |
| Body Protection | Laboratory coat | A full-length, buttoned laboratory coat made of a low-permeability material should be worn at all times. |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn to protect against splashes or airborne particles. |
| Respiratory Protection | Not generally required for small quantities | Use in a well-ventilated area. If there is a risk of generating dust or aerosols, a NIOSH-approved N95 or higher-rated respirator is recommended. |
Handling Precautions:
-
Avoid contact with skin, eyes, and clothing.
-
Do not ingest or inhale.
-
Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling powders or creating solutions.
-
Wash hands thoroughly after handling.
Emergency Procedures
In the event of accidental exposure, follow these immediate steps:
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Inhalation | Move to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. |
Operational Workflow for Handling this compound
The following diagram outlines the standard operating procedure for the safe handling of this compound from receipt to disposal.
Disposal Plan
As the toxicological properties of this compound are not fully characterized, all waste containing this compound must be treated as hazardous waste.
Waste Segregation and Disposal:
-
Solid Waste:
-
Contaminated consumables (e.g., gloves, weigh boats, paper towels) should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a sealed, leak-proof, and clearly labeled hazardous waste container.
-
Do not mix with other chemical waste streams unless compatibility has been confirmed.
-
-
Empty Containers:
-
The original this compound container, once empty, should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines for decontaminated glassware or plastic.
-
All waste must be disposed of through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor. Ensure all containers are labeled with "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration and quantity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
